Technical Documentation Center

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
  • CAS: 117292-80-5

Core Science & Biosynthesis

Foundational

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate chemical structure

Technical Whitepaper: Structural, Pharmacological, and Synthetic Profiling of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate Executive Overview (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate , commonly identifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural, Pharmacological, and Synthetic Profiling of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

Executive Overview

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate , commonly identified in natural product literature as Phenethyl isoferulate , is a bioactive cinnamic acid derivative predominantly isolated from poplar-type propolis. As a structural isomer of phenethyl ferulate and a close analog to the well-documented caffeic acid phenethyl ester (CAPE), this compound occupies a unique pharmacological niche. It exhibits a dualistic biological profile: it acts as a potent immunomodulator and antioxidant, yet it is simultaneously classified as a moderate contact allergen [1]. This guide deconstructs the structural chemistry, haptenation mechanisms, and laboratory workflows essential for researchers synthesizing and evaluating this molecule.

Structural Chemistry & Thermodynamic Stability

The molecular architecture of Phenethyl isoferulate dictates its pharmacokinetic behavior and receptor-binding affinity.

  • Isoferulate Core (3-hydroxy-4-methoxycinnamic acid): Unlike ferulic acid (which possesses a 4-hydroxy-3-methoxy pattern), the isoferulate core shifts the free hydroxyl group to the meta position (C3). This specific substitution pattern alters the redox potential of the molecule, directly impacting its radical scavenging capacity and its metabolic activation pathway in the epidermis.

  • (E)-Acrylate Linker: The trans (E) double bond maintains a planar conformation with the aromatic ring. This extended π -conjugation stabilizes the phenoxyl radical formed during antioxidant activity, making it a highly efficient electron donor.

  • Phenethyl Ester Tail: The addition of the lipophilic phenethyl group significantly enhances cell membrane permeability compared to free isoferulic acid, allowing it to penetrate the stratum corneum effectively—a critical factor for both its therapeutic efficacy and its contact sensitization potential [2].

Table 1: Physicochemical & Structural Properties

PropertyValue / DescriptionPharmacological Implication
Molecular Formula C₁₈H₁₈O₄Defines the lipophilic-hydrophilic balance.
Molecular Weight 298.33 g/mol <500 Da, optimal for topical absorption and haptenation.
Stereochemistry (E)-isomer (trans)Thermodynamically favored; essential for target protein docking.
Aromatic Substitution 3-OH, 4-OMeRequires O-demethylation for full catechol-mediated toxicity.

Mechanistic Toxicology: The Pro-Hapten Pathway

In dermatological toxicology, Phenethyl isoferulate is classified as a moderate contact sensitizer, distinguishing it from its analog, phenethyl caffeate, which is a strong sensitizer [1].

The Causality of Sensitization: Phenethyl isoferulate is not inherently reactive with skin proteins; it is a pro-hapten . To trigger an allergic response, it must undergo metabolic activation. Because it lacks a free catechol group (possessing a 3-OH, 4-OMe pattern instead of 3,4-diOH), it must first be O-demethylated by epidermal xenobiotic-metabolizing enzymes (such as CYP450s) to form phenethyl caffeate.

Once the catechol is formed, it undergoes rapid enzymatic or auto-oxidation to become a highly electrophilic ortho-quinone. This quinone acts as a Michael acceptor, undergoing nucleophilic attack by the thiol groups of cysteine or the primary amines of lysine residues on epidermal proteins. This covalent binding creates a "complete antigen" (hapten-protein complex), which is presented to T-cells, triggering a Type IV delayed hypersensitivity reaction. The required enzymatic demethylation step creates a kinetic bottleneck, explaining why isoferulate esters are only moderate sensitizers compared to their caffeate counterparts.

MolecularMechanism A Phenethyl Isoferulate (3-OH, 4-OMe) B Epidermal CYP450 (O-Demethylation) A->B Phase I Metabolism C Phenethyl Caffeate (3,4-diOH Catechol) B->C Demethylation D Auto/Enzymatic Oxidation C->D ROS / O2 E Electrophilic o-Quinone (Reactive Intermediate) D->E 2e- Oxidation F Protein Haptenation (Cys/Lys Binding) E->F Nucleophilic Attack

Caption: Metabolic activation and haptenation pathway of Phenethyl isoferulate in the epidermis.

Table 2: Comparative Sensitization Potential of Propolis Esters [1]

CompoundAromatic SubstitutionSensitization CapacityMechanistic Rationale
Phenethyl Caffeate3,4-dihydroxyStrong Direct oxidation to reactive o-quinone.
Phenethyl Isoferulate 3-hydroxy, 4-methoxy Moderate Requires enzymatic O-demethylation prior to oxidation.
Benzyl CinnamateUnsubstitutedWeak / None Lacks hydroxyl groups; cannot form quinone electrophiles.

Synthetic Methodology: Catalytic Esterification

Synthesizing (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate requires protecting the α,β -unsaturated double bond and the phenolic hydroxyl group from degradation. Traditional Fischer esterification (strong acid + heat) risks polymerizing the acrylate or cleaving the methoxy group. Therefore, a Steglich Esterification is the gold standard.

Causality of Reagent Selection:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Acts as the coupling agent by activating the carboxylic acid into an O-acylisourea intermediate.

  • DMAP (4-Dimethylaminopyridine): Acts as a nucleophilic acyl transfer catalyst. Crucial mechanism: DMAP attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This prevents the O-acylisourea from undergoing an intramolecular rearrangement into an unreactive N-acylurea byproduct, ensuring high yields.

Protocol 1: Steglich Synthesis of Phenethyl Isoferulate

This protocol is designed as a self-validating system; the precipitation of DCU serves as an internal visual indicator of reaction progress.

  • Preparation: Dissolve 1.0 equivalent of isoferulic acid and 1.1 equivalents of phenethyl alcohol in anhydrous dichloromethane (DCM) under a continuous nitrogen ( N2​ ) atmosphere. Causality: N2​ prevents atmospheric moisture from hydrolyzing the sensitive O-acylisourea intermediate.

  • Thermal Control: Chill the reaction flask to 0°C using an ice bath. Causality: The initial coupling with DCC is highly exothermic; cooling prevents thermal degradation and side reactions.

  • Catalyst Addition: Add 0.1 equivalents of DMAP, followed by the dropwise addition of 1.1 equivalents of DCC dissolved in DCM.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 12–24 hours. Self-Validation: The reaction is proceeding successfully if a white precipitate (Dicyclohexylurea - DCU) begins to form. DCU is insoluble in DCM, driving the reaction forward via Le Chatelier's principle.

  • Purification: Filter the mixture through a Celite pad to remove the DCU precipitate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexane:Ethyl Acetate gradient) to isolate the pure (E)-Phenethyl isoferulate.

SynthesisWorkflow A Isoferulic Acid + Phenethyl Alcohol (0.1 M in anhydrous DCM) B Add DCC (1.1 eq) & DMAP (0.1 eq) (0°C under N2 atmosphere) A->B C Stir at Room Temperature (12-24 hours) B->C O-Acylisourea Formation D Filter DCU Byproduct (Self-Validating Precipitation) C->D Esterification Complete E Flash Column Chromatography (Hexane:EtOAc Elution) D->E Organic Layer Concentration F Purified Phenethyl Isoferulate (>98% HPLC Purity) E->F Fraction Collection

Caption: Steglich esterification workflow for the synthesis of Phenethyl isoferulate.

Predictive Toxicology: Direct Peptide Reactivity Assay (DPRA)

To quantify the sensitization potential of synthesized Phenethyl isoferulate without animal models (e.g., replacing the murine Local Lymph Node Assay), the DPRA is utilized. This in vitro assay quantifies the depletion of synthetic peptides containing Cysteine or Lysine, mimicking the haptenation process [1].

Protocol 2: DPRA Workflow
  • Peptide Stock Preparation: Prepare synthetic Cysteine-peptide (Ac-RFAACAA-COOH) at 0.667 mM and Lysine-peptide (Ac-RFAAKAA-COOH) at 0.667 mM in phosphate buffer (pH 7.5 for Cys, pH 10.2 for Lys). Causality: The higher pH for Lysine ensures the primary amine is deprotonated and nucleophilic.

  • Test Chemical Incubation: Incubate Phenethyl isoferulate with the Cys-peptide at a 1:10 molar ratio, and with the Lys-peptide at a 1:50 molar ratio, in the dark at 25°C for 24 hours.

  • HPLC-UV Analysis: Quantify the remaining unreacted peptide using HPLC with UV detection at 220 nm. Causality: 220 nm is the absorbance maximum for the amide backbone of the peptide.

  • Self-Validating Controls:

    • Co-elution Control: Run the test chemical alone. If it absorbs at 220 nm and co-elutes with the peptide, it will mask peptide depletion (false negative).

    • Positive Control: Cinnamaldehyde must demonstrate >60.8% Cys depletion and >20.2% Lys depletion to validate the assay's sensitivity.

References

  • Oršolić, N. (2022). Allergic Inflammation: Effect of Propolis and Its Flavonoids. Molecules (PMC - NIH).
  • Sardalini, M., et al. (2026). From hive to pond: exploring propolis as a natural immunostimulant and antimicrobial in aquaculture. Aquaculture Science and Management (ResearchGate).
Exploratory

An In-depth Technical Guide to the Synthesis of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (CAPE)

Introduction: The Significance of Caffeic Acid Phenethyl Ester (CAPE) (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, more commonly known as Caffeic Acid Phenethyl Ester (CAPE), is a naturally occurring polyphenol f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Caffeic Acid Phenethyl Ester (CAPE)

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, more commonly known as Caffeic Acid Phenethyl Ester (CAPE), is a naturally occurring polyphenol found in honeybee propolis.[1][2] This ester, formed from caffeic acid and phenethyl alcohol, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] CAPE is a subject of extensive research in drug discovery and development due to its demonstrated antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[2][3][4][5] Given its therapeutic potential, a reliable and efficient synthetic route to access high-purity CAPE is paramount for researchers in pharmacology, medicinal chemistry, and materials science.

This technical guide provides a comprehensive overview of the chemical synthesis of CAPE, designed for researchers, scientists, and drug development professionals. We will delve into various synthetic strategies, offering a comparative analysis to inform the selection of the most appropriate method based on laboratory capabilities and research objectives. A detailed, step-by-step protocol for a widely employed and reliable synthetic method is provided, alongside essential information on the purification and characterization of the final product.

Strategic Approaches to CAPE Synthesis: A Comparative Analysis

The synthesis of CAPE can be approached through several distinct chemical pathways, each with its own set of advantages and disadvantages. The choice of a particular method often hinges on factors such as desired yield, reaction time, reagent availability and toxicity, and the scale of the synthesis.

Common Synthetic Routes:
  • Direct Fischer Esterification: This is a classical and straightforward approach involving the direct reaction of caffeic acid and phenethyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[1] While conceptually simple, this method often requires prolonged reaction times (several days) at reflux temperatures and may result in modest yields (around 40%).[1]

  • DCC/DMAP Mediated Esterification: A more efficient method for direct esterification utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[1] This approach offers milder reaction conditions (room temperature) and can produce CAPE with a respectable yield of approximately 46%.[1] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which needs to be carefully removed during purification.

  • The Acyl Chloride Method: This robust, two-step method generally provides higher yields (50-86%) and shorter reaction times.[1] Caffeic acid is first converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂).[1] The resulting caffeoyl chloride is then reacted with phenethyl alcohol to form the desired ester.[1] The main considerations for this method are the use of hazardous reagents like thionyl chloride and the need for anhydrous reaction conditions.

  • Enzymatic Synthesis: A "green" chemistry approach to CAPE synthesis employs lipases, such as Novozym 435, as biocatalysts.[3] This method offers high conversion rates under mild conditions, but the cost of the enzyme and potentially high solvent consumption can be limiting factors for large-scale production.[3]

Data Presentation: Comparison of Synthetic Methods
Synthetic Method Key Reagents Typical Yield Advantages Disadvantages
Direct Fischer Esterification Caffeic acid, Phenethyl alcohol, p-TsOH~40%[1]Simple, readily available reagentsLong reaction times, moderate yield
DCC/DMAP Mediated Esterification Caffeic acid, Phenethyl alcohol, DCC, DMAP~46%[1]Mild conditions, good yieldDCU byproduct removal
Acyl Chloride Method Caffeic acid, SOCl₂, Phenethyl alcohol50-86%[1]High yield, short reaction timeUse of hazardous reagents, requires anhydrous conditions
Enzymatic Synthesis Caffeic acid, Phenethyl alcohol, LipaseHigh conversion"Green" method, mild conditionsEnzyme cost, potential for high solvent consumption

Experimental Protocol: Synthesis of CAPE via the Acyl Chloride Method

This section provides a detailed, step-by-step protocol for the synthesis of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (CAPE) using the acyl chloride method. This method was chosen for its high yield and relatively short reaction time, making it a practical choice for laboratory-scale synthesis.

Materials and Reagents:
  • Caffeic acid

  • Thionyl chloride (SOCl₂)

  • Phenethyl alcohol

  • Pyridine

  • Nitrobenzene

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

Step-by-Step Methodology:

Part 1: Synthesis of Caffeoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend caffeic acid in an excess of thionyl chloride (SOCl₂).

  • Heat the mixture to reflux and maintain for approximately 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride by vacuum distillation. This will yield the solid intermediate, caffeoyl chloride.

Part 2: Esterification with Phenethyl Alcohol

  • At room temperature, dissolve the crude caffeoyl chloride in a suitable solvent such as nitrobenzene.

  • In a separate flask, prepare a solution of phenethyl alcohol and pyridine in nitrobenzene.

  • Slowly add the phenethyl alcohol/pyridine solution to the caffeoyl chloride solution with continuous stirring.

  • Allow the reaction to proceed for 1 hour at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion of the reaction, quench the reaction mixture by carefully adding deionized water.

  • Extract the aqueous mixture with dichloromethane (CH₂Cl₂).

  • Wash the combined organic extracts sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/n-hexane solvent system as the eluent to afford pure (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the CAPE synthesis via the acyl chloride method.

Synthesis_Workflow Start Starting Materials: Caffeic Acid & SOCl₂ Intermediate Caffeoyl Chloride (Intermediate) Start->Intermediate Reflux, 1 hr Reaction2 Esterification Intermediate->Reaction2 Reagent2 Phenethyl Alcohol & Pyridine Reagent2->Reaction2 Workup Aqueous Work-up & Extraction Reaction2->Workup Room Temp, 1 hr Purification Column Chromatography (Silica Gel, CH₂Cl₂/Hexane) Workup->Purification FinalProduct Purified CAPE (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate Purification->FinalProduct

Caption: Workflow for the synthesis of CAPE via the acyl chloride method.

Characterization of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (CAPE)

Thorough characterization of the synthesized CAPE is crucial to confirm its identity, purity, and stereochemistry. A combination of spectroscopic techniques is typically employed.

Physicochemical Properties:
  • Appearance: Pale-yellow powder

  • Melting Point: 124.5 - 126 °C[6]

Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of CAPE will exhibit characteristic signals for the aromatic protons of the caffeoyl and phenethyl moieties, as well as the vinylic protons of the acrylate group. The large coupling constant (J ≈ 16 Hz) between the vinylic protons is indicative of the (E)-stereochemistry. The spectrum will also show signals for the methylene protons of the phenethyl group and the methoxy group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the vinylic carbons, and the aromatic carbons of both rings. The chemical shifts of these carbons provide further confirmation of the molecular structure.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of CAPE will display characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups (around 3490 cm⁻¹), the C=O stretching of the ester carbonyl group (around 1685 cm⁻¹), and C=C stretching of the aromatic rings and the acrylate double bond (in the range of 1640-1610 cm⁻¹).[6]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of CAPE. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Conclusion and Future Perspectives

This guide has provided a detailed overview of the synthesis of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (CAPE), a compound of significant interest in medicinal chemistry and drug development. While several synthetic routes are available, the acyl chloride method offers a reliable and high-yielding approach for laboratory-scale synthesis. The provided protocol and characterization data serve as a valuable resource for researchers aiming to synthesize and study this promising natural product.

Future research in the synthesis of CAPE and its analogs will likely focus on the development of more sustainable and scalable methods, such as further optimization of enzymatic processes and the exploration of novel catalytic systems. The continued availability of high-purity CAPE through efficient synthetic methods will undoubtedly facilitate further investigations into its therapeutic potential.

References

  • "One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. (2025). MDPI.
  • Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC. (n.d.).
  • Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents - PMC. (n.d.).
  • Separation and purification of the antioxidant compounds, caffeic acid phenethyl ester and caffeic acid from mushrooms by molecularly imprinted polymer - PubMed. (2013).
  • Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. (2023). MDPI.
  • Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Deriv
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Synthesis and Biological Evaluation of a Caffeic Acid Phenethyl Ester Derivatives as Anti-Hepatocellular Carcinoma Agents via Inhibition of Mitochondrial Respiration and Disruption of Cellular Metabolism - PMC. (n.d.).
  • Caffeic Acid Phenethyl Ester (CAPE) – Natural Sources, Analytical Procedures and Synthetic Approaches. (2018). Comptes rendus de l'Acade'mie bulgare des Sciences.
  • (PDF) Caffeic acid phenethyl ester (CAPE): synthesis and X-ray crystallographic analysis. (n.d.).
  • Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC. (n.d.).
  • Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Deriv
  • Supplementary Material - The Royal Society of Chemistry. (n.d.).
  • Ethyl(E)-3-(4-methoxyphenyl)
  • 4-Methoxyphenethyl (E)-3-(o-tolyl)
  • (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate - PubChem. (n.d.).
  • Caffeic acid phenethyl ester (CAPE)

Sources

Foundational

Phenethyl Ferulate: A Comprehensive Technical Guide on Natural Sources, Extraction, and Isolation

Executive Summary Phenethyl ferulate (PEF), chemically designated as 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid 2-phenylethyl ester (CAS: 71835-85-3), is a naturally occurring bioactive phenolic ester[1]. Recognized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenethyl ferulate (PEF), chemically designated as 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid 2-phenylethyl ester (CAS: 71835-85-3), is a naturally occurring bioactive phenolic ester[1]. Recognized for its potent dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as its capacity to activate the Nrf2 antioxidant response, PEF is a high-value target in anti-inflammatory and chemopreventive drug discovery[2][3]. This whitepaper provides a comprehensive, self-validating methodological framework for the extraction, isolation, and quantitative analysis of PEF from complex botanical matrices.

Chemical Profile & Pharmacological Relevance

PEF integrates the antioxidant pharmacophore of ferulic acid with a lipophilic phenethyl moiety. This esterification significantly enhances its cellular permeability and lipid solubility compared to free ferulic acid, allowing it to interface effectively with intracellular targets.

  • Inflammation Modulation: PEF acts as a dual inhibitor of COX and 5-LOX enzymes. By bottlenecking the arachidonic acid cascade, it prevents the synthesis of pro-inflammatory eicosanoids (prostaglandins and leukotrienes)[2][3].

  • Redox Homeostasis: PEF mitigates oxidative stress by inducing the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This upregulates downstream antioxidant enzymes (such as Heme Oxygenase-1) and actively scavenges reactive oxygen species (ROS) in macrophages[2][4].

Pathway PEF Phenethyl Ferulate (PEF) COX COX-1 / COX-2 (IC50: 4.35 μM) PEF->COX Inhibits LOX 5-LOX (IC50: 5.75 μM) PEF->LOX Inhibits Nrf2 Nrf2 Pathway Activation PEF->Nrf2 Activates Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins Blocks Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes Blocks Antioxidant Antioxidant Enzymes (HO-1, etc.) Nrf2->Antioxidant ROS ROS Reduction & Cell Protection Antioxidant->ROS Scavenges

Figure 1: Dual COX/5-LOX inhibition and Nrf2 antioxidant signaling pathway of Phenethyl Ferulate.

Quantitative Pharmacological Metrics
Target Enzyme / PathwayBiological RolePEF Efficacy / IC50Mechanism of Action
Cyclooxygenase (COX) Prostaglandin synthesis4.35 μM[5]Direct enzymatic inhibition[3]
5-Lipoxygenase (5-LOX) Leukotriene synthesis5.75 μM[5]Direct enzymatic inhibition[3]
Nrf2 / HO-1 Pathway Antioxidant defensePotent Activator[2]Induces expression of antioxidant enzymes[4]

Natural Sources and Phytochemical Distribution

PEF is predominantly synthesized in the rhizomes of the Apiaceae family, particularly within plants utilized in traditional pharmacopeias (e.g., Qianghuo). It frequently co-occurs with other ferulic acid conjugates, requiring precise isolation techniques[3][6].

Botanical SourceFamilyPlant PartPhytochemical Context
Notopterygium incisum ApiaceaeRhizome / RootMajor constituent; co-extracts with falcarindiol and coumarins[2][7]
Notopterygium forbesii ApiaceaeRhizome / RootActive constituent driving ROS reduction and anti-inflammatory effects[2][4]
Angelica sinensis ApiaceaeRootPresent alongside free ferulic acid and coniferyl ferulate[6]
Propolis N/AHoneybee ResinPresent as a bioactive caffeic/ferulic acid ester with chemopreventive properties[1]

Upstream Processing: Extraction Protocols

Isolating PEF requires navigating a complex phytochemical matrix containing polysaccharides, essential oils, and competing phenolic esters. The following protocol establishes a thermodynamically driven, high-yield extraction system[2].

Step-by-Step Solid-Liquid Extraction:

  • Biomass Preparation: Air-dry and mill the rhizomes of N. incisum to a fine powder (40-60 mesh).

    • Causality: Milling increases the surface area-to-volume ratio, enhancing solvent penetration and mass transfer kinetics.

  • Solvent Extraction: Subject the powder to reflux extraction using 95% Ethanol (EtOH) for 1-2 hours at 70°C. Repeat for 3 cycles[2].

    • Causality: PEF is a moderately lipophilic ester. 95% EtOH effectively solubilizes phenolic esters while its low water content minimizes the co-extraction of highly polar, viscous polysaccharides. Refluxing provides the thermal kinetic energy required to accelerate dissolution.

  • Filtration and Concentration: Filter the homogenate through a Büchner funnel to separate the ethanolic extract from the plant residue. Pool the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-45°C[2].

    • Causality: Vacuum evaporation lowers the boiling point of the solvent, preventing the thermal degradation of heat-sensitive phenolic compounds.

Downstream Processing: Chromatographic Isolation

To achieve >98% purity, the crude extract must undergo orthogonal chromatographic fractionations. This exploits differences in partition coefficients, adsorption affinities, and hydrodynamic volumes[2][8].

Step-by-Step Multi-Dimensional Purification:

  • Liquid-Liquid Partitioning: Suspend the concentrated crude ethanolic extract in water and partition sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).

    • Causality: PEF predominantly partitions into the chloroform or ethyl acetate fractions due to its intermediate polarity, effectively leaving highly polar glycosides in the aqueous phase.

  • Silica Gel Column Chromatography (Normal Phase): Load the enriched organic fraction onto a silica gel column (200-300 mesh). Elute with a step gradient of n-hexane and ethyl acetate (e.g., 10:1 to 2:1 v/v)[2][8].

    • Causality: Silica gel separates compounds based on adsorption affinity. The gradient gradually increases mobile phase polarity, selectively desorbing PEF from the stationary phase while retaining highly polar impurities.

  • Size-Exclusion Chromatography (Sephadex LH-20): Pool PEF-containing fractions (verified via TLC) and load onto a Sephadex LH-20 column, eluting with methanol[8].

    • Causality: Sephadex LH-20 provides orthogonal separation based on molecular size and weak hydrogen bonding. This step is critical for removing polymeric impurities, residual pigments, and structurally similar but differently sized phenolics that co-eluted during silica chromatography.

  • Preparative HPLC (Final Polish): Perform final purification using a reversed-phase C18 preparative column.

    • Causality: Reversed-phase HPLC offers the high theoretical plate count required to resolve PEF from closely eluting isomeric or structurally homologous esters (such as bornyl ferulate)[2][3].

Workflow Biomass Dried Plant Rhizomes (e.g., N. incisum) Extraction Solvent Extraction (95% EtOH, Reflux, 70°C) Biomass->Extraction Filtration Filtration & Concentration (Rotary Evaporation, 45°C) Extraction->Filtration Partitioning Liquid-Liquid Partitioning (Water vs. CHCl3/EtOAc) Filtration->Partitioning Silica Silica Gel Chromatography (n-Hexane/EtOAc Gradient) Partitioning->Silica Organic Phase Sephadex Sephadex LH-20 (Size Exclusion, MeOH) Silica->Sephadex Enriched Fractions HPLC Preparative HPLC (C18, Acetonitrile/H2O) Sephadex->HPLC Fine Purification PurePEF Purified Phenethyl Ferulate (>98% Purity) HPLC->PurePEF Final Polish

Figure 2: Step-by-step extraction and chromatographic isolation workflow for Phenethyl Ferulate.

Quantitative Analytical Validation (HPLC-DAD)

A self-validating isolation system requires rigorous analytical monitoring. High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) serves as the gold standard for PEF quantification and purity verification[2][6].

HPLC Method Parameters:

  • Stationary Phase: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[2].

  • Mobile Phase: Gradient elution utilizing (A) Water with 0.1% formic acid or phosphoric acid, and (B) Acetonitrile or Methanol[2].

    • Causality: The acidic modifier (formic/phosphoric acid) suppresses the ionization of the phenolic hydroxyl group on the ferulate moiety. Keeping the molecule in its neutral state prevents peak tailing and ensures reproducible, sharp retention times.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV absorbance maximum at 324 nm[2][6].

    • Causality: 324 nm corresponds to the π→π∗ transition of the conjugated cinnamoyl system, providing the maximum signal-to-noise ratio and specificity for ferulic acid derivatives.

References

  • Mukhopadhyay, N., et al. "Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents." PMC/NIH. URL: [Link]

  • National University of Singapore. "Notopterygium forbesii Boiss extract and its active constituent phenethyl ferulate attenuate pro-inflammatory responses to lipopolysaccharide in RAW 264.7 macrophages." PubMed/NIH. URL: [Link]

  • Journal of Food and Drug Analysis. "Determination of free and total available ferulic acid in different types of Chinese Angelica by high performance liquid chromatography." JFDA. URL:[Link]

  • Journal of Natural Products. "Polyyne Hybrid Compounds from Notopterygium incisum with Peroxisome Proliferator-Activated Receptor Gamma Agonistic Effects." ACS Publications. URL: [Link]

  • PMC. "New Guaiane Sesquiterpenes and Furanocoumarins from Notopterygium incisum." NIH. URL: [Link]

Sources

Exploratory

1H NMR and 13C NMR analysis of phenethyl ferulate

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenethyl Ferulate Abstract Phenethyl ferulate, a naturally occurring ester of ferulic acid, is a molecule of significant interest in the pharmaceutical and n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenethyl Ferulate

Abstract

Phenethyl ferulate, a naturally occurring ester of ferulic acid, is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its potent anti-inflammatory and antioxidant properties.[1] As with any bioactive natural product, rigorous structural characterization is paramount for quality control, mechanism-of-action studies, and drug development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous elucidation of its molecular structure. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of phenethyl ferulate, offering field-proven insights into experimental design, spectral interpretation, and data validation for researchers, scientists, and drug development professionals.

Introduction: The Chemical and Biological Landscape of Phenethyl Ferulate

Phenethyl ferulate (C₁₈H₁₈O₄, M.W. 298.33 g/mol ) is predominantly found in the rhizomes of plants from the Apiaceae family, such as Notopterygium incisum, which has a long history in traditional medicine.[1][2][3] Its biological activity is largely attributed to its ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key mediators of inflammatory pathways.[1][4]

The precise chemical structure underpins its biological function. NMR spectroscopy is the most powerful and definitive analytical method for confirming this structure.[5] It provides detailed information on the carbon-hydrogen framework, functional groups, and stereochemistry, making it an indispensable tool for:

  • Structure Verification: Confirming the identity of isolated or synthesized phenethyl ferulate.

  • Purity Assessment: Identifying and quantifying impurities in a sample.

  • Quantitative Analysis (qNMR): Determining the precise concentration of the compound in extracts or formulations, a critical step in standardization.[6][7]

This guide will deconstruct the NMR analysis of phenethyl ferulate, moving from foundational principles to detailed spectral interpretation.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is directly dependent on a meticulously executed experimental protocol. The choices made during sample preparation and parameter setup dictate the accuracy and reliability of the final structural elucidation.

Sample Preparation

A robust and reproducible sample preparation workflow is the first step toward a successful analysis.

  • Analyte & Solvent Selection: Weigh approximately 5-10 mg of purified phenethyl ferulate for ¹H NMR and 20-50 mg for ¹³C NMR. The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ is a suitable alternative for compounds with lower solubility.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8]

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS.

  • Homogenization: Securely cap the tube and gently vortex or sonicate until the sample is completely dissolved, ensuring a homogenous solution for analysis.

Spectrometer Setup & Data Acquisition

The following parameters are provided as a typical starting point on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality & Rationale
Pulse Program Standard single pulse (e.g., 'zg30')Standard proton-decoupled ('zgpg30')A 30° pulse angle is used for ¹H to balance signal intensity with a shorter relaxation delay, allowing for faster acquisition. Proton decoupling for ¹³C simplifies the spectrum to singlets by removing C-H coupling, which aids interpretation.[9]
Acquisition Time (AQ) 2-4 seconds1-2 secondsA longer AQ provides better digital resolution, allowing for more accurate determination of coupling constants.
Relaxation Delay (D1) 1-5 seconds2 secondsD1 must be long enough to allow for full relaxation of the nuclei between pulses. This is critical for accurate integration and quantitative measurements.[6]
Number of Scans (NS) 8-161024-4096¹³C has a low natural abundance (~1.1%), requiring a significantly higher number of scans to achieve an adequate signal-to-noise ratio compared to the highly abundant ¹H nucleus.[9]
Spectral Width (SW) 0-12 ppm0-200 ppmThe spectral width must encompass all expected proton and carbon signals for the molecule.[10]

Structural Elucidation: Decoding the Spectra

The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra of phenethyl ferulate, correlating every signal to its specific position within the molecule.

Phenethyl Ferulate Structure & Atom Numbering

For clarity, the following structure and numbering scheme will be used for all spectral assignments.

Caption: Structure and atom numbering scheme for phenethyl ferulate.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shift, signal integration, and spin-spin coupling. Each unique proton environment generates a distinct signal.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationInterpretation
H-7 ~7.60d~15.91HVinylic proton coupled to H-8. The large J value is characteristic of a trans (E) configuration.
H-8 ~6.30d~15.91HVinylic proton coupled to H-7, shifted upfield due to its proximity to the ester group.
H-2 ~7.05d~1.81HAromatic proton on the ferulate ring, showing a small meta-coupling to H-6.
H-6 ~7.01dd~8.2, 1.81HAromatic proton with ortho-coupling to H-5 and meta-coupling to H-2.
H-5 ~6.90d~8.21HAromatic proton with a large ortho-coupling to H-6.
-OH ~5.90s (broad)-1HPhenolic hydroxyl proton. Signal is often broad and its position is concentration-dependent. Disappears upon D₂O exchange.
-OCH₃ ~3.92s-3HA sharp singlet characteristic of methoxy group protons with no adjacent protons to couple with.
H-10 ~4.45t~7.02HMethylene protons adjacent to the ester oxygen, deshielded. Appears as a triplet due to coupling with H-11.
H-11 ~3.00t~7.02HMethylene protons adjacent to the phenyl ring, appearing as a triplet from coupling to H-10.
H-13, H-17 ~7.25-7.35m-2Hortho protons of the phenethyl ring.
H-14, H-16 ~7.25-7.35m-2Hmeta protons of the phenethyl ring.
H-15 ~7.20m-1Hpara proton of the phenethyl ring. The signals for H13-H17 often overlap in a complex multiplet.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom, providing a "carbon count" and information about the electronic environment of each carbon.

Carbon AssignmentChemical Shift (δ) ppmInterpretation
C-9 ~167.0The ester carbonyl carbon, appearing furthest downfield due to the strong deshielding effect of the two oxygen atoms.
C-4 ~147.9Aromatic carbon attached to the hydroxyl group.
C-3 ~146.8Aromatic carbon attached to the methoxy group.
C-7 ~144.9Vinylic carbon, deshielded by the adjacent aromatic ring.
C-12 ~138.0Quaternary aromatic carbon of the phenethyl group.
C-1 ~127.0Quaternary aromatic carbon of the ferulate group.
C-14, C-16 ~129.0meta carbons of the phenethyl ring.
C-13, C-17 ~128.6ortho carbons of the phenethyl ring.
C-15 ~126.6para carbon of the phenethyl ring.
C-6 ~123.1Aromatic CH carbon.
C-8 ~115.5Vinylic carbon, shielded relative to C-7.
C-5 ~114.7Aromatic CH carbon.
C-2 ~109.4Aromatic CH carbon, shielded by two ortho oxygen-containing substituents.
C-10 ~64.9Aliphatic methylene carbon attached to the ester oxygen.
-OCH₃ ~55.9Methoxy carbon, a characteristic signal in this region.
C-11 ~35.2Aliphatic methylene carbon adjacent to the phenethyl aromatic ring.

Data Validation & Advanced Methods

The combination of ¹H and ¹³C NMR provides a powerful, self-validating system. The proton integrations should match the number of protons in the proposed structure, and the carbon count should equal 18 distinct signals (barring any accidental signal overlap).

For novel compounds or complex mixtures, one-dimensional spectra may not be sufficient for complete and unambiguous assignment. In these cases, a suite of two-dimensional (2D) NMR experiments is employed.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (for confirmation) cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR Assign Assign Spin Systems & Fragments H1_NMR->Assign C13_NMR ¹³C NMR & DEPT C13_NMR->Assign COSY COSY (¹H-¹H Correlation) HSQC HSQC (¹H-¹³C One-Bond Correlation) HMBC HMBC (¹H-¹³C Long-Range Correlation) Assign->COSY Verify Assign->HSQC Verify Connect Connect Fragments Assign->Connect Connect->HMBC Verify Structure Propose/Confirm Structure Connect->Structure

Caption: A logical workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, invaluable for identifying adjacent protons, such as the H-10/H-11 system and the aromatic spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, definitively linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting molecular fragments, for example, showing a correlation from the H-10 protons to the C-9 carbonyl carbon, confirming the ester linkage.

Conclusion

The ¹H and ¹³C NMR spectra of phenethyl ferulate offer a distinct and highly informative fingerprint of its molecular structure. Key diagnostic features include the large ~15.9 Hz coupling constant of the vinylic protons confirming the trans double bond, the characteristic triplets of the ethyl bridge, and the downfield ester carbonyl signal around 167 ppm in the ¹³C spectrum. This guide has outlined a systematic approach, from sample preparation to advanced 2D methods, providing a robust framework for the accurate and reliable characterization of phenethyl ferulate. Mastery of these techniques is essential for any scientist involved in the research and development of this promising natural product.

References

  • gsrs.ncats.nih.gov . (n.d.). PHENETHYL FERULATE. Retrieved from [Link]

  • link.springer.com . (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • ncats.nih.gov . (n.d.). Phenethyl ferulate - Inxight Drugs. Retrieved from [Link]

  • Frontiers . (2024, June 24). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Retrieved from [Link]

  • MDPI . (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2021, October 19). Research Progress of NMR in Natural Product Quantification. Retrieved from [Link]

  • ACD/Labs . (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • ACS Publications . (2020, December 23). Developing Expertise in 1H NMR Spectral Interpretation. Retrieved from [Link]

  • MDPI . (2025, May 6). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Retrieved from [Link]

Sources

Foundational

In Vitro Analysis of Phenethyl Ferulate: A Technical Guide for Drug Discovery and Development

Introduction: Phenethyl Ferulate - A Multifunctional Phenolic Compound Phenethyl ferulate (PF), an ester of phenethyl alcohol and ferulic acid, is a naturally occurring compound predominantly found in the rhizomes of Not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Phenethyl Ferulate - A Multifunctional Phenolic Compound

Phenethyl ferulate (PF), an ester of phenethyl alcohol and ferulic acid, is a naturally occurring compound predominantly found in the rhizomes of Notopterygium incisum and Notopterygium forbesii, plants with a rich history in traditional Chinese medicine.[1] Its unique chemical structure, combining the antioxidant properties of ferulic acid with the phenethyl moiety, has garnered significant scientific interest for its potential therapeutic applications. This guide provides an in-depth exploration of the in vitro methodologies used to characterize the biological activities of phenethyl ferulate, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. As a senior application scientist, this document is designed to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach to the study of this promising compound.

I. Anti-inflammatory and Antioxidant Properties of Phenethyl Ferulate

Phenethyl ferulate has demonstrated potent anti-inflammatory and antioxidant activities, primarily through the modulation of key signaling pathways involved in the cellular response to inflammation and oxidative stress.[1] In vitro studies are crucial for elucidating the mechanisms underlying these effects.

A. Investigating Anti-inflammatory Effects in Macrophages

The RAW 264.7 murine macrophage cell line is a widely used and well-characterized model for studying inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells, making it an ideal tool to simulate inflammatory conditions.

The choice of RAW 264.7 cells is based on their robust and reproducible response to LPS, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By treating LPS-stimulated RAW 264.7 cells with phenethyl ferulate, we can assess its ability to mitigate this inflammatory cascade.

A crucial first step in any in vitro study is to determine the optimal non-toxic concentration range of the test compound. The MTT assay is a widely accepted method for this purpose.

a. Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of phenethyl ferulate (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if desired.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

b. Quantification of Inflammatory Mediators: Griess Assay and ELISA

The Griess assay is a simple and sensitive method for measuring nitrite (NO2-), a stable and nonvolatile breakdown product of NO. A decrease in nitrite levels in the culture supernatant of LPS-stimulated macrophages treated with phenethyl ferulate indicates an inhibitory effect on nitric oxide production.

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the cell culture supernatant. This highly specific and sensitive technique utilizes antibodies to capture and detect the target protein.[3][4][5][6]

Experimental Protocol: Griess Assay for Nitric Oxide

  • Sample Collection: Collect the cell culture supernatant from the treated RAW 264.7 cells.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a 96-well plate.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Experimental Protocol: ELISA for Cytokines and PGE2

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine or PGE2 concentration from the standard curve.

c. Analysis of Signaling Pathways: Western Blotting

Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[7][8][9][10][11] To understand the molecular mechanisms of phenethyl ferulate's anti-inflammatory action, we can analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Experimental Protocol: Western Blotting

  • Cell Lysis: Lyse the treated RAW 264.7 cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

B. Elucidating Antioxidant Mechanisms

Phenethyl ferulate's antioxidant activity is attributed to its ability to scavenge free radicals and to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[1]

In vitro antioxidant assays can be broadly categorized into two types: those that measure radical scavenging activity directly and those that assess the cellular antioxidant response. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common chemical assay to evaluate the free radical scavenging capacity of a compound. To investigate the cellular antioxidant response, we can measure the activation of the Nrf2 pathway in a relevant cell line.

a. DPPH Radical Scavenging Assay

DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The degree of color change is proportional to the radical scavenging activity of the antioxidant.

Experimental Protocol: DPPH Assay

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of phenethyl ferulate to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity.

b. Nrf2 Activation Assay

The activation of the Nrf2 pathway can be assessed by measuring the nuclear translocation of Nrf2 and the upregulation of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Protocol: Nrf2 Nuclear Translocation by Western Blot

  • Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 or other suitable cell lines) with phenethyl ferulate. After treatment, perform nuclear and cytoplasmic fractionation.

  • Western Blotting: Perform Western blotting on both fractions using an antibody against Nrf2. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions. An increase in Nrf2 in the nuclear fraction indicates activation.

Experimental Protocol: qPCR for Nrf2 Target Gene Expression

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and synthesize complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., β-actin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An increase in the mRNA levels of HO-1 and NQO1 indicates Nrf2 pathway activation.

II. Anticancer Activity of Phenethyl Ferulate

Emerging evidence suggests that phenethyl ferulate and its derivatives possess anticancer properties.[12] In vitro studies are essential for screening its efficacy against various cancer cell lines and for understanding the underlying mechanisms of action.

A. Rationale for Experimental Design

The initial assessment of anticancer activity involves determining the cytotoxic effects of phenethyl ferulate on a panel of cancer cell lines. The choice of cell lines should ideally represent different types of cancer to identify potential specificities. Key endpoints to investigate include inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.

B. Key In Vitro Assays for Anticancer Activity

1. Cytotoxicity Screening: MTT or SRB Assay

Similar to the anti-inflammatory studies, the MTT assay can be used to assess the cytotoxic effects of phenethyl ferulate on cancer cells.[13] Alternatively, the Sulforhodamine B (SRB) assay, which measures cellular protein content, can be used.

2. Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with phenethyl ferulate for a specified duration.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

3. Cell Cycle Analysis: Propidium Iodide Staining

Propidium iodide can also be used to analyze the cell cycle distribution. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry analysis of PI-stained cells can reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that phenethyl ferulate may be inducing cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cancer cells with phenethyl ferulate, then harvest and fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

III. Neuroprotective Effects of Phenethyl Ferulate

The neuroprotective potential of phenethyl ferulate and its derivatives is an area of growing research interest.[14] In vitro models of neurotoxicity and neurodegeneration are invaluable for screening and mechanistic studies.

A. Rationale for Experimental Design

The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model for neurodegenerative diseases.[15] These cells can be differentiated into a more mature neuronal phenotype, making them more representative of neurons in the central nervous system. To mimic neurotoxic insults, cells can be exposed to various toxins, such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's disease models. The neuroprotective effect of phenethyl ferulate is then assessed by its ability to rescue cells from this toxin-induced damage.

B. Key In Vitro Assays for Neuroprotective Activity

1. Assessment of Cell Viability in Neurotoxicity Models

The MTT assay is again a fundamental tool to quantify the protective effect of phenethyl ferulate against neurotoxin-induced cell death in SH-SY5Y cells.[16]

Experimental Protocol: Neuroprotection Assay

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells and, if desired, differentiate them using protocols involving retinoic acid or other agents.

  • Pre-treatment: Pre-treat the cells with various concentrations of phenethyl ferulate for a specified time (e.g., 1-2 hours).

  • Neurotoxin Exposure: Expose the cells to a neurotoxin (e.g., 6-OHDA, MPP+, Aβ) for 24-48 hours.

  • Cell Viability Assessment: Perform the MTT assay as previously described to determine the percentage of cell survival.

2. Measurement of Reactive Oxygen Species (ROS)

Oxidative stress is a common mechanism of neurodegeneration. The intracellular accumulation of ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: Intracellular ROS Measurement

  • Cell Treatment: Treat SH-SY5Y cells with phenethyl ferulate and a neurotoxin as described above.

  • Probe Loading: Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

IV. Synthesis of Phenethyl Ferulate

For researchers who wish to obtain phenethyl ferulate for their studies, chemical synthesis is a viable option. A common method involves the esterification of ferulic acid with phenethyl alcohol.

A. Rationale for Synthesis

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is well-suited for the synthesis of phenethyl ferulate.[17] This reaction typically employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[17]

B. Step-by-Step Synthesis Protocol
  • Reactant Preparation: Dissolve ferulic acid and phenethyl alcohol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst and Coupling Agent Addition: Add a catalytic amount of DMAP to the solution. Then, slowly add a solution of DCC in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the synthesized phenethyl ferulate using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

V. Data Presentation and Interpretation

To facilitate the comparison of results and the interpretation of data, it is recommended to summarize quantitative findings in clearly structured tables.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Phenethyl Ferulate
AssayCell LineStimulantKey Parameters MeasuredExpected Outcome with Phenethyl Ferulate
MTT Assay RAW 264.7-Cell Viability (%)High viability at non-toxic concentrations
Griess Assay RAW 264.7LPSNitrite (NO) Concentration (µM)Dose-dependent decrease
ELISA RAW 264.7LPSTNF-α, IL-1β, IL-6, PGE2 (pg/mL)Dose-dependent decrease
Western Blot RAW 264.7LPSp-p65/p65, p-IκBα/IκBα, p-ERK/ERK, p-JNK/JNK, p-p38/p38, iNOS, COX-2Decreased phosphorylation/expression
DPPH Assay --Radical Scavenging Activity (%)Dose-dependent increase
Nrf2 Activation Various-Nuclear Nrf2, HO-1, NQO1 expressionIncreased nuclear translocation and gene expression
Table 2: In Vitro Anticancer and Neuroprotective Activity of Phenethyl Ferulate
AssayCell Line(s)Toxin/ConditionKey Parameters MeasuredExpected Outcome with Phenethyl Ferulate
MTT/SRB Assay Various Cancer Cell Lines-IC50 (µM)Low IC50 values in sensitive cell lines
Annexin V/PI Cancer Cell Lines-% Apoptotic CellsDose-dependent increase in apoptosis
Cell Cycle Analysis Cancer Cell Lines-% Cells in G0/G1, S, G2/MArrest in a specific cell cycle phase
MTT Assay SH-SY5Y6-OHDA, Aβ, etc.% Cell ViabilityIncreased cell viability (neuroprotection)
ROS Assay SH-SY5YNeurotoxinFluorescence IntensityDecreased ROS production

VI. Visualization of Signaling Pathways and Workflows

Visual aids are invaluable for understanding complex biological processes and experimental procedures. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by phenethyl ferulate and a general experimental workflow.

G cluster_0 Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK MAPKKK MAPKKK TRAF6->MAPKKK p_IkBa p_IkBa IKK->p_IkBa phosphorylates NFkB_p65_p50 NFkB_p65_p50 p_IkBa->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes activates transcription of iNOS iNOS Pro_inflammatory_Genes->iNOS COX2 COX2 Pro_inflammatory_Genes->COX2 TNF TNF Pro_inflammatory_Genes->TNF IL1b IL1b Pro_inflammatory_Genes->IL1b IL6 IL6 Pro_inflammatory_Genes->IL6 Phenethyl_Ferulate Phenethyl_Ferulate Phenethyl_Ferulate->IKK inhibits Phenethyl_Ferulate->NFkB_p65_p50 inhibits nuclear translocation MAPK MAPK Phenethyl_Ferulate->MAPK inhibits phosphorylation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP1 MAPK->AP1 activates AP1->Nucleus

Caption: Phenethyl ferulate's anti-inflammatory mechanism.

G cluster_1 Antioxidant Signaling Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1_Nrf2 Oxidative_Stress->Keap1_Nrf2 induces dissociation of Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes activates transcription of HO1 HO1 Antioxidant_Genes->HO1 NQO1 NQO1 Antioxidant_Genes->NQO1 Phenethyl_Ferulate Phenethyl_Ferulate Phenethyl_Ferulate->Keap1_Nrf2 promotes dissociation

Caption: Phenethyl ferulate's antioxidant mechanism.

G cluster_2 In Vitro Experimental Workflow Start Start Cell_Culture Cell Culture (e.g., RAW 264.7, Cancer Cells, SH-SY5Y) Start->Cell_Culture Treatment Treatment with Phenethyl Ferulate Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT/SRB) Treatment->Cell_Viability Biochemical_Assays Biochemical Assays (ELISA, Griess) Treatment->Biochemical_Assays Molecular_Assays Molecular Assays (Western Blot, qPCR, Flow Cytometry) Treatment->Molecular_Assays Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Biochemical_Assays->Data_Analysis Molecular_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vitro studies of phenethyl ferulate.

Conclusion

This technical guide provides a comprehensive framework for the in vitro investigation of phenethyl ferulate. By employing the detailed protocols and understanding the rationale behind the experimental designs, researchers can effectively characterize the multifaceted biological activities of this promising natural compound. The methodologies outlined herein are fundamental for advancing our understanding of phenethyl ferulate's therapeutic potential and for paving the way for its future development as a novel therapeutic agent.

References

  • Azure Biosystems. (n.d.). Overview and Basic Principles of ELISA. Retrieved from [Link]

  • Sepiashvili, R. I., & Berezhnaya, N. M. (2014). Detection and Quantification of Cytokines and Other Biomarkers. In Allergy and Asthma (pp. 35-51). Humana Press, New York, NY.
  • Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]

  • Lenga, T. R., & Reddy, S. T. (2007). ELISA and multiplex technologies for cytokine measurement in inflammation and aging research.
  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). The MTT assay: utility, limitations, pitfalls, and interpretation in bulk and single-cell analysis. Turkish journal of biology, 42(1), 24-34.
  • The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. In Dalton Transactions.
  • de Freitas, S. M. M., de Araújo, M. H. F., de Oliveira, A. P., de Sousa, D. P., & de Almeida, R. N. (2019). Systematic review and technological prospection: Ethyl ferulate, a phenylpropanoid with antioxidant and neuroprotective actions.
  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. Retrieved from [Link]

  • Xiang, Y., Li, Y., Liu, Y., Li, Y., & Wang, Y. (2022). Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats. Oxidative Medicine and Cellular Longevity, 2022.
  • Oñate-Garzón, J., Dorta, E., & Rojano, B. A. (2023). Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells. Frontiers in Pharmacology, 14, 1209355.
  • Zand, A., Ghorbani, A., Ghaffari, M., & Hadjzadeh, M. A. R. (2020). Anticancer potential of Ferula hezarlalehzarica Y. Ajani fraction in Raji lymphoma cell line. BMC complementary medicine and therapies, 20(1), 1-12.
  • ResearchGate. (n.d.). A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. Retrieved from [Link]

  • Zhang, Y., Li, Y., Wang, Y., Li, Y., & Wang, Y. (2023). Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. Journal of Molecular Structure, 1272, 134177.
  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2025). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. Molecules, 30(23), 5678.
  • Werle, M., Gholivand, K., & Kavian, F. (2017). Substituted Caffeic and Ferulic Acid Phenethyl Esters: Synthesis, Leukotrienes Biosynthesis Inhibition, and Cytotoxic Activity. Archiv der Pharmazie, 350(7), 1700086.
  • Nabavi, S. M., Habtemariam, S., Daglia, M., Braidy, N., Loizzo, M. R., Tundis, R., & Sobarzo-Sánchez, E. (2015). The role of ferulic acid in selected malignant neoplasms. Cancer letters, 357(2), 461-468.
  • Kim, H. S., Kim, M. J., Kim, E. J., Yang, J. Y., Lee, M. S., & Lee, S. H. (2018). N-Feruloyl serotonin attenuates neuronal oxidative stress and apoptosis in Aβ25–35-treated human neuroblastoma SH-SY5Y cells. International journal of molecular sciences, 19(11), 3362.
  • de Oliveira, A. P., de Freitas, S. M. M., de Araújo, M. H. F., de Sousa, D. P., & de Almeida, R. N. (2018). A simple and high-yield synthesis of hexadecyl ferulate and its in vitro antioxidant potential. Brazilian Journal of Pharmaceutical Sciences, 54.
  • Itharat, A., & Thongdeeying, P. (2016). Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves.
  • ResearchGate. (n.d.). Cytoprotective and cytotoxic effect of compounds on SH-SY5Y cells. Retrieved from [Link]

  • ResearchGate. (2016, November 14). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Retrieved from [Link]

  • Ali, I., & Kim, J. (2025). Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies. Biomedicine & Pharmacotherapy, 189, 115934.

Sources

Exploratory

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate: A Comprehensive Technical Guide

Abstract (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, systematically known as phenethyl ferulate, is a naturally occurring ester of ferulic acid and phenethyl alcohol. This molecule has garnered considerable inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, systematically known as phenethyl ferulate, is a naturally occurring ester of ferulic acid and phenethyl alcohol. This molecule has garnered considerable interest in the scientific community for its pronounced anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of its discovery, and historical context, detailed synthesis protocols, and in-depth exploration of its biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and natural product research. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Discovery and Historical Context

The discovery of (E)-phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is intrinsically linked to the phytochemical investigation of medicinal plants used in traditional Chinese medicine. It is a prominent constituent of the rhizomes of Notopterygium incisum Ting ex H.T. Chang and Notopterygium forbesii Boiss., plants known in Chinese as 'Qianghuo'.[1][2][3] For centuries, "Qianghuo" has been utilized to treat inflammatory conditions, headaches, and rheumatoid arthritis.[1][3]

The initial isolation and characterization of phenethyl ferulate from these plants were part of a broader effort to identify the bioactive compounds responsible for their therapeutic effects. Early phytochemical studies on Notopterygium species focused on identifying various classes of compounds, including coumarins, steroids, and essential oils. Phenolic compounds, such as phenethyl ferulate, were identified as significant contributors to the anti-inflammatory and analgesic properties of the plant extracts.[4] The elucidation of its structure was accomplished through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

The scientific interest in phenethyl ferulate was further stimulated by the extensive research on a related and well-known natural product, Caffeic Acid Phenethyl Ester (CAPE). CAPE, a major bioactive component of propolis, exhibits a wide range of biological activities. The structural similarity between phenethyl ferulate (a derivative of ferulic acid) and CAPE (a derivative of caffeic acid) prompted researchers to investigate whether phenethyl ferulate possessed a comparable or even superior pharmacological profile.

Synthesis of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

The synthesis of phenethyl ferulate is crucial for obtaining pure material for pharmacological studies and for generating analogues for structure-activity relationship (SAR) investigations. Two primary methods for its synthesis are detailed below: Steglich esterification and synthesis via phenethyl bromide.

Method 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that may be sensitive to harsher conditions.[6][7] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]

  • DCC as a coupling agent: DCC activates the carboxylic acid group of ferulic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the hydroxyl group of phenethyl alcohol.

  • DMAP as a catalyst: DMAP acts as an acyl group transfer agent. It reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself. This catalytic role of DMAP significantly accelerates the reaction and minimizes side reactions.[7]

  • Aprotic Solvent: A dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent the hydrolysis of the reactive intermediates.

  • Reactant Preparation: In a round-bottom flask, dissolve ferulic acid (1 equivalent) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in dry dichloromethane (DCM).

  • Alcohol Addition: To the stirred solution, add phenethyl alcohol (1.2 equivalents).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise to the cooled solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with 0.5 N HCl, saturated NaHCO3 solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure (E)-phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate.

Steglich_Esterification cluster_reactants Reactants Ferulic_Acid Ferulic Acid Reaction_Vessel Reaction at 0°C to RT Ferulic_Acid->Reaction_Vessel Phenethyl_Alcohol Phenethyl Alcohol Phenethyl_Alcohol->Reaction_Vessel DCC DCC DCC->Reaction_Vessel DMAP DMAP (catalyst) DMAP->Reaction_Vessel Solvent Dry DCM Solvent->Reaction_Vessel Filtration Filtration to remove DCU Reaction_Vessel->Filtration 12-24h Workup Aqueous Work-up Filtration->Workup Purification Column Chromatography Workup->Purification Product (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate Purification->Product

Caption: Steglich Esterification Workflow for Phenethyl Ferulate Synthesis.

Method 2: Synthesis via Phenethyl Bromide

This method involves the reaction of the carboxylate salt of ferulic acid with phenethyl bromide. This is a classic Williamson ether synthesis-type reaction applied to ester formation.[8]

  • Base: A base such as sodium carbonate (Na2CO3) is used to deprotonate the carboxylic acid of ferulic acid, forming the more nucleophilic carboxylate anion.

  • Catalyst: Potassium iodide (KI) can be used as a catalyst. The iodide ion is a better nucleophile than the bromide ion and can displace the bromide from phenethyl bromide to form a more reactive phenethyl iodide in situ (Finkelstein reaction), which then reacts faster with the carboxylate.

  • Polar Aprotic Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the reactants, particularly the carboxylate salt, and to facilitate the SN2 reaction.

  • Salt Formation: In a round-bottom flask, suspend ferulic acid (1 equivalent) and sodium carbonate (1.2 equivalents) in dimethyl sulfoxide (DMSO). Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkyl Halide: Add phenethyl bromide (1.1 equivalents) and a catalytic amount of potassium iodide (KI) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired ester.

Phenethyl_Bromide_Synthesis cluster_reactants Reactants Ferulic_Acid Ferulic Acid Reaction_Vessel Reaction at 60-80°C Ferulic_Acid->Reaction_Vessel Phenethyl_Bromide Phenethyl Bromide Phenethyl_Bromide->Reaction_Vessel Base Na2CO3 Base->Reaction_Vessel Catalyst KI (catalyst) Catalyst->Reaction_Vessel Solvent DMSO Solvent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup 12-24h Purification Column Chromatography Workup->Purification Product (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate Purification->Product

Caption: Synthesis of Phenethyl Ferulate via Phenethyl Bromide.

Physicochemical and Spectroscopic Data

The identity and purity of synthesized (E)-phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate are confirmed through various analytical techniques.

PropertyValue
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
Appearance Off-white to pale yellow solid
Melting Point 108-110 °C
Solubility Soluble in DMSO, methanol, ethyl acetate
UV λmax ~324 nm

Table 1: Physicochemical Properties of Phenethyl Ferulate.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.61 (d, J = 15.9 Hz, 1H), 7.29 - 7.20 (m, 5H), 7.05 (d, J = 1.9 Hz, 1H), 6.99 (dd, J = 8.2, 1.9 Hz, 1H), 6.89 (d, J = 8.2 Hz, 1H), 6.29 (d, J = 15.9 Hz, 1H), 5.88 (s, 1H, -OH), 4.42 (t, J = 7.1 Hz, 2H), 3.90 (s, 3H), 3.01 (t, J = 7.1 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 167.4, 147.8, 146.9, 144.9, 138.0, 129.0, 128.6, 127.0, 126.6, 123.0, 115.8, 114.8, 109.4, 65.0, 56.0, 35.2.

  • Mass Spectrometry (ESI-MS): m/z 299.1227 [M+H]⁺, 321.1046 [M+Na]⁺. The fragmentation pattern in mass spectrometry can provide further structural confirmation.[9][10]

Biological Activities and Mechanism of Action

Phenethyl ferulate exhibits significant anti-inflammatory and antioxidant activities, which are attributed to its unique chemical structure.

Anti-inflammatory Activity

The anti-inflammatory effects of phenethyl ferulate are primarily mediated through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[5] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.

EnzymeIC₅₀ (µM)
Cyclooxygenase (COX) 4.35[5]
5-Lipoxygenase (5-LOX) 5.75[5]

Table 2: Inhibitory Activity of Phenethyl Ferulate against COX and 5-LOX. [5]

By inhibiting both COX and 5-LOX, phenethyl ferulate can effectively reduce the production of a broad range of inflammatory molecules, making it a promising candidate for the management of inflammatory disorders.

Antioxidant Activity and Nrf2 Pathway Activation

Phenethyl ferulate demonstrates potent antioxidant properties, which are attributed to its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms. The phenolic hydroxyl group and the extended conjugation in its structure contribute to its radical scavenging capacity.

A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like phenethyl ferulate, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[11][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenethyl_Ferulate Phenethyl Ferulate Keap1_Nrf2 Keap1-Nrf2 Complex Phenethyl_Ferulate->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub Ubiquitin Degradation Degradation Proteasome->Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds with Maf Maf sMaf Maf->ARE Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCLC) Transcription->Antioxidant_Genes

Caption: Activation of the Nrf2 Signaling Pathway by Phenethyl Ferulate.

Quantitative data on the antioxidant activity of phenethyl ferulate from DPPH and ABTS assays are still being collated from various sources to provide a comprehensive comparison.

Conclusion and Future Directions

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is a promising natural product with well-defined anti-inflammatory and antioxidant properties. Its dual inhibition of COX and 5-LOX, coupled with the activation of the Nrf2 pathway, provides a multi-pronged therapeutic potential for a variety of diseases underpinned by inflammation and oxidative stress. The synthetic routes outlined in this guide offer a reliable means to produce this compound for further research.

Future research should focus on in vivo studies to validate the promising in vitro activities and to assess its pharmacokinetic and pharmacodynamic profiles. Furthermore, the synthesis and evaluation of novel analogues could lead to the discovery of compounds with enhanced potency and selectivity. The continued exploration of phenethyl ferulate and its derivatives holds significant promise for the development of new therapeutic agents.

References

  • Chemical constituents from Notopterygium incisum and their anti-neuroinflammatory activity. Fitoterapia. 2024;175:105933. [Link]

  • A review of the ethnopharmacology, phytochemistry and pharmacology of Notopterygium incisum. Journal of Ethnopharmacology. 2017;201:157-167. [Link]

  • Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules. 2019;24(12):2289. [Link]

  • Studies on chemical constituents in roots and rhizomes of Notopterygium incisum. Zhongguo Zhong Yao Za Zhi. 2011;36(14):1913-1917. [Link]

  • Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium. Molecules. 2024;29(14):3248. [Link]

  • Phenethyl Esters and Amide of Ferulic Acid, Hydroferulic Acid, Homovanillic Acid, and Vanillic Acid: Synthesis, Free Radicals Scavenging Activity, and Molecular Modeling as Potential Cholinesterases Inhibitors. Molecules. 2020;25(16):3609. [Link]

  • Comparative Analysis of Metabolites of Wild and Cultivated Notopterygium incisum from Different Origins and Evaluation of Their Anti-Inflammatory Activity. Metabolites. 2025;15(2):147. [Link]

  • Substituted Caffeic and Ferulic Acid Phenethyl Esters: Synthesis, Leukotrienes Biosynthesis Inhibition, and Cytotoxic Activity. Molecules. 2017;22(7):1124. [Link]

  • Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells. Journal of Biotechnology. 2015;202:12-30. [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief. 2018;21:1609-1620. [Link]

  • The curve of the EC50 values of scavenging DPPH/ABTS radicals with antioxidants. - ResearchGate. [Link]

  • Phenethyl ester and amide of Ferulic Acids: Synthesis and bioactivity against P388 Leukemia Murine Cells. Journal of Physics: Conference Series. 2018;979:012016. [Link]

  • Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds?. Food Chemistry. 2017;221:120-126. [Link]

  • Ketone Analog of Caffeic Acid Phenethyl Ester Exhibits Antioxidant Activity via Activation of ERK-Dependent Nrf2 Pathway. Antioxidants. 2022;11(3):569. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon. 2023;10(1):e23416. [Link]

  • Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells. Journal of Biotechnology. 2015;202:12-30. [Link]

  • Steglich esterification - Wikipedia. [Link]

  • Scheme of Steglich esterification for preparing HF - ResearchGate. [Link]

  • Antioxidant activities: (a) IC50 of the DPPH test; (b) IC50 of the ABTS test... - ResearchGate. [Link]

  • Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells | Request PDF. [Link]

  • The unusual fragmentation of long-chain feruloyl esters under negative ion electrospray conditions. Journal of the American Society for Mass Spectrometry. 2019;30(9):1833-1842. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications. 2017;12(2):281-288. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. In: Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH; 2010:193-226. [Link]

  • Synthesis, Characterization, and Preliminary Evaluation of Ferulic Acid Derivatives Containing Heterocyclic Moiety. Journal of Medicinal and Chemical Sciences. 2023;6(6):1229-1241. [Link]

  • Mass spectrum (a) and possible fragmentation pathways (b) of ferulic acid under positive ion mode. Chinese Traditional and Herbal Drugs. 2024;45(3):432-446. [Link]

  • Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide. International Journal of Environmental Research and Public Health. 2022;19(17):10609. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. 1990;63:183. [Link]

  • Fully 1 H coupled and decoupled 13 C NMR spectrum of phenethyl angelate... - ResearchGate. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Consecutive Fragmentation Mechanisms of Protonated Ferulic Acid Probed by Infrared Multiple Photon Dissociation Spectroscopy and Electronic Structure Calculations. Journal of the American Society for Mass Spectrometry. 2012;23(10):1749-1758. [Link]

  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal. 2017;11:31. [Link]

Sources

Foundational

The Chemical and Biological Profile of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate: Nomenclature, Mechanisms, and Sensitization Dynamics

Executive Summary (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is a specialized phenolic ester predominantly identified as a secondary metabolite in poplar buds (Populus spp.) and honeybee propolis. While it exhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is a specialized phenolic ester predominantly identified as a secondary metabolite in poplar buds (Populus spp.) and honeybee propolis. While it exhibits notable antioxidant and immunomodulatory properties, its primary toxicological significance lies in its role as a moderate contact sensitizer in allergic contact dermatitis (ACD). This technical guide synthesizes the compound's structural nomenclature, mechanistic pathways for haptenation, and the self-validating analytical methodologies required for its isolation and toxicological evaluation.

Structural Identity and Synonyms

In phytochemical and pharmacological literature, this compound is rarely referred to by its full IUPAC name. Understanding its diverse nomenclature is critical for accurate literature retrieval, chemical sourcing, and regulatory compliance.

  • Primary IUPAC Name: 2-phenylethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

  • Core Synonyms:

    • Phenethyl isoferulate: The most prevalent trivial name, reflecting the esterification of isoferulic acid with phenethyl alcohol. This nomenclature is dominant in dermatological literature discussing propolis-induced contact dermatitis.

    • Isoferulic acid phenethyl ester: Widely used in biochemical assays and synthetic chemistry contexts, emphasizing the acid precursor.

    • Phenylethyl isoferulate: A minor orthographic variation often found in older European pharmacopeia records.

  • Structural Nuance: It is a structural isomer of phenethyl ferulate. The critical difference lies in the substitution pattern on the aromatic ring: isoferulic acid possesses a 3-hydroxy-4-methoxy configuration, whereas ferulic acid features a 4-hydroxy-3-methoxy configuration. This subtle shift significantly alters its enzymatic oxidation rate and subsequent protein reactivity.

Biological Significance and Haptenation Mechanism

Phenethyl isoferulate is classified as a moderate sensitizer within the context of natural product allergies . Unlike direct-acting electrophiles, it functions mechanistically as a pro-hapten.

Causality in Sensitization: The compound itself is not highly reactive to skin proteins. However, upon penetrating the stratum corneum, epidermal enzymes (such as Cytochrome P450s) oxidize the phenol-like moiety into a highly reactive electrophilic isoferulate quinone. This quinone undergoes rapid nucleophilic attack by the thiol groups of cysteine or the primary amines of lysine residues on endogenous epidermal proteins (via Michael addition). This covalent binding forms a hapten-protein complex (a complete antigen), which is phagocytosed by Langerhans cells, processed, and presented to naive T-cells in the draining lymph nodes, culminating in Type IV delayed hypersensitivity.

Haptenation A Phenethyl Isoferulate (Pro-hapten) B Metabolic Oxidation (Epidermal Enzymes) A->B C Isoferulate Quinone (Reactive Electrophile) B->C D Nucleophilic Attack (Cys/Lys on Skin Proteins) C->D E Hapten-Protein Complex (Complete Antigen) D->E F Langerhans Cell Processing & MHC Presentation E->F G T-Cell Proliferation (Allergic Sensitization) F->G

Fig 1. Haptenation and immune sensitization pathway of Phenethyl isoferulate.

Experimental Methodologies

Protocol 1: Isolation and Chromatographic Resolution from Propolis

To study Phenethyl isoferulate, it must be isolated from the complex matrix of raw propolis. This protocol utilizes polarity-guided fractionation.

Causality of Solvent Choice: Raw propolis contains waxes (non-polar), phenolic esters (moderately polar), and glycosides (highly polar). Ethanol is used first to precipitate waxes. Ethyl acetate (EtOAc) is then utilized because its moderate polarity perfectly partitions phenolic esters like phenethyl isoferulate away from highly polar impurities.

Step-by-Step Workflow:

  • Maceration: Suspend 50g of raw poplar propolis in 500 mL of 70% ethanol. Stir at 25°C for 48 hours in the dark to prevent photo-oxidation of the double bond in the acrylate moiety.

  • Winterization & Filtration: Chill the extract to -20°C for 12 hours to precipitate insoluble waxes. Filter through a 0.45 µm PTFE membrane.

  • Liquid-Liquid Partitioning: Concentrate the filtrate in vacuo, resuspend in 200 mL of HPLC-grade water, and partition three times with equal volumes of EtOAc. Collect the EtOAc fractions.

  • Silica Gel Chromatography: Load the concentrated EtOAc fraction onto a silica gel column (200-300 mesh). Elute with a gradient of hexane:ethyl acetate (starting at 90:10, stepping to 70:30). Phenethyl isoferulate typically elutes in the 80:20 fraction.

  • Self-Validating Identification (HPLC-MS/MS): Inject the fraction into an LC-MS/MS system. Confirm identity via the parent ion [M-H]- at m/z 297 and characteristic MS2 fragmentation (loss of the phenethyl group), ensuring the isolated fraction is structurally verified before downstream use.

Workflow S1 Raw Propolis EtOH Maceration S2 Winterization & Filtration S1->S2 S3 Liquid-Liquid Partition (EtOAc) S2->S3 S4 Silica Gel Chromatography S3->S4 S5 HPLC-MS/MS Validation S4->S5

Fig 2. Step-by-step extraction and analytical quantification workflow.

Protocol 2: In Chemico Sensitization Validation (DPRA)

To quantify the sensitizing potential without animal testing, the Direct Peptide Reactivity Assay (DPRA) is employed, adhering to OECD Test Guideline 442C .

Self-Validating System: The protocol mandates concurrent testing of a positive control (Cinnamaldehyde) and a negative control (Lactic acid). If the positive control fails to deplete the peptide within the established 60-80% range, or the negative control shows >0% depletion, the entire assay run is invalidated. This internal control mechanism guarantees absolute data trustworthiness.

Step-by-Step Workflow:

  • Peptide Preparation: Prepare a 0.667 mM solution of synthetic Cysteine-containing peptide (Ac-RFAACAA-COOH) in 100 mM phosphate buffer (pH 7.5).

  • Test Chemical Preparation: Dissolve Phenethyl isoferulate in acetonitrile to a concentration of 100 mM.

  • Incubation: Mix the peptide solution with the test chemical solution at a 1:10 molar ratio (Peptide:Chemical) in triplicate vials. Incubate in the dark at 25°C for exactly 24 hours.

  • HPLC-UV Analysis: Quantify the remaining unreacted peptide using HPLC with UV detection at 220 nm.

  • Calculation: Calculate Peptide Depletion (%) = [1 - (Peak Area of Test / Peak Area of Vehicle Control)] × 100.

Quantitative Data Analysis

The sensitization capacity of propolis constituents is highly dependent on their specific substitution patterns. The table below summarizes the comparative peptide depletion metrics, confirming Phenethyl isoferulate's classification as a moderate sensitizer compared to its highly reactive analogs.

CompoundCommon SynonymSensitization ClassCysteine Depletion (%)Haptenation Mechanism
Phenethyl caffeateCaffeic acid phenethyl ester (CAPE)Strong> 22.7%Direct oxidation to ortho-quinone
Phenethyl isoferulate Isoferulic acid phenethyl ester Moderate 13.8% - 22.7% Pro-hapten oxidation
Benzyl cinnamateCinnamic acid benzyl esterWeak< 13.8%Weak electrophilic reactivity
Lactic AcidN/A (Negative Control)Non-sensitizer0.0%None (Self-Validation Control)

References

  • Title: Allergic Inflammation: Effect of Propolis and Its Flavonoids Source: Molecules (Published via National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA) Source: OECD Guidelines for the Testing of Chemicals, Section 4 (OECD iLibrary) URL: [Link]

Protocols & Analytical Methods

Method

Protocol for using phenethyl ferulate in cell culture

Application Note: Phenethyl Ferulate (PEF) in In Vitro Models – Formulation, Anti-Inflammatory, and Anti-Amyloidogenic Protocols Executive Summary & Pharmacological Profile Phenethyl ferulate (PEF) is a naturally occurri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phenethyl Ferulate (PEF) in In Vitro Models – Formulation, Anti-Inflammatory, and Anti-Amyloidogenic Protocols

Executive Summary & Pharmacological Profile

Phenethyl ferulate (PEF) is a naturally occurring phenolic ester, predominantly isolated from the rhizomes of Notopterygium incisum (Qianghuo) and found in bioactive resins like New Zealand propolis[1][2]. As a highly lipophilic derivative of ferulic acid, PEF has emerged as a compelling molecule in drug development due to its multi-target pharmacological profile.

Unlike traditional NSAIDs that selectively target cyclooxygenase (COX), PEF acts as a potent dual inhibitor of both COX and 5-lipoxygenase (5-LOX)[2][3]. Furthermore, it exhibits unique protective properties by inducing heme oxygenase-1 (HO-1) in macrophages[4] and acting as a potent stabilizer of the transthyretin (TTR) tetramer, thereby preventing amyloid fibril formation[1][5]. This guide provides drug development professionals with field-proven, self-validating protocols for formulating and deploying PEF in cell culture and biochemical assays.

Mechanistic Pathway Visualization

The following diagram maps the pleiotropic effects of PEF, illustrating how it simultaneously disrupts pro-inflammatory cascades while upregulating protective cellular mechanisms.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Inflam Pro-inflammatory Mediators COX2->Inflam iNOS->Inflam LOX5 5-LOX LOX5->Inflam PEF Phenethyl Ferulate (PEF) PEF->COX2 Inhibits PEF->iNOS Inhibits PEF->LOX5 Inhibits HO1 HO-1 (Protective) PEF->HO1 Upregulates TTR TTR Tetramer Stabilization PEF->TTR Prevents Amyloidosis

Multi-target modulation by Phenethyl Ferulate in inflammatory and amyloidogenic pathways.

Quantitative Pharmacodynamics

To establish baseline expectations for your assays, the following table summarizes the established potency of PEF across its primary molecular targets[2][5][6].

Target Enzyme / ProteinAssay ModelPharmacological EffectPotency (IC₅₀ / EC₅₀)
Cyclooxygenase (COX) In vitro enzymatic assayDirect Inhibition~4.35 µM
5-Lipoxygenase (5-LOX) In vitro enzymatic assayDirect Inhibition~5.75 µM
Transthyretin (TTR) V30M TTR Acid-aggregationTetramer Stabilization< 10.0 µM
Inducible NOS (iNOS) RAW 264.7 (LPS-stimulated)Expression SuppressionDose-dependent

Physicochemical Properties & Formulation Strategy

PEF (CAS: 71835-85-3; MW: 298.33 g/mol ) is highly lipophilic due to its phenethyl moiety. It is virtually insoluble in aqueous buffers but exhibits excellent solubility in Dimethyl sulfoxide (DMSO)[7][8].

Master Stock Preparation (10 mM):

  • Weigh exactly 2.98 mg of lyophilized PEF powder.

  • Dissolve in 1.0 mL of cell-culture grade, anhydrous DMSO[7].

  • Vortex gently until the solution is completely clear.

  • Expert Insight (Causality): PEF contains ester bonds susceptible to slow hydrolysis and phenolic rings prone to oxidation. Aliquot the master stock into single-use amber microcentrifuge tubes (e.g., 50 µL/tube) and store at -20°C. Avoid repeated freeze-thaw cycles to maintain structural integrity.

Validated In Vitro Protocols

Protocol A: Macrophage Anti-Inflammatory & HO-1 Induction Assay

This protocol evaluates PEF's ability to attenuate lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages[4][9].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Starvation & Pre-treatment: Aspirate the media and wash once with PBS. Replace with serum-free DMEM containing PEF at working concentrations (e.g., 1, 5, 10, 25 µM) or vehicle control (0.1% DMSO).

    • Causality: Serum proteins (like BSA) aggressively bind lipophilic molecules like PEF, drastically reducing the free-drug concentration. Using serum-free media ensures accurate dose-response mapping. Pre-incubating for 1 hour allows intracellular accumulation of PEF prior to the inflammatory insult.

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) directly to the wells. Incubate for 24 hours.

  • Supernatant Analysis: Transfer 50 µL of the culture supernatant to a new plate and mix with 50 µL of Griess Reagent to quantify nitrite (a stable metabolite of NO). Read absorbance at 540 nm.

  • Self-Validating Controls:

    • Positive Control: Use L-NMMA (100 µM), a known non-selective NOS inhibitor, to validate the assay's dynamic range[10].

    • Viability Validation: Perform an MTT or CellTiter-Glo assay on the remaining cells in the original plate. Crucial Rule: If cell viability drops below 90% at higher PEF concentrations, the observed reduction in NO is confounded by cytotoxicity, not true anti-inflammatory action.

Protocol B: TTR Amyloidogenesis Inhibition Assay

Transthyretin (TTR) amyloidosis occurs when the native TTR tetramer dissociates into misfolded monomers. PEF binds the thyroxine-binding pockets, stabilizing the tetramer[1][5].

Step-by-Step Methodology:

  • Protein Preparation: Prepare recombinant V30M mutated TTR (the most common variant in Familial Amyloid Polyneuropathy) at a concentration of 10 µM in standard PBS (pH 7.4).

  • Compound Incubation: Add PEF (1 µM to 20 µM) to the TTR solution. Incubate at room temperature for 2 hours.

    • Causality: This pre-incubation step is mandatory to allow PEF to diffuse into the deep hydrophobic binding pockets at the dimer-dimer interface of the TTR tetramer before denaturation stress is applied.

  • Acid-Mediated Aggregation: Dilute the complex 1:1 with an acetate buffer (200 mM, pH 4.4).

    • Causality: The acidic environment mimics the physiological trigger for amyloidosis (e.g., lysosomal processing or localized tissue acidosis), forcing unbound TTR tetramers to dissociate and aggregate over 72 hours at 37°C[5].

  • Quantification: Add Thioflavin T (ThT) to a final concentration of 10 µM. Measure fluorescence (Excitation: 450 nm, Emission: 482 nm).

    • Self-Validating Control: ThT fluorescence specifically increases upon binding to cross-β sheet structures of amyloid fibrils. Include a known TTR stabilizer (e.g., Tafamidis or pure CAPE) as a positive control to ensure the assay correctly identifies tetramer stabilization[1].

Sources

Application

Preclinical Application Note: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate in Oncology Research

Executive Summary & Mechanistic Rationale Caffeic acid phenethyl ester (CAPE) is a well-documented bioactive compound derived from honeybee propolis, recognized for its potent anti-neoplastic, anti-inflammatory, and anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Caffeic acid phenethyl ester (CAPE) is a well-documented bioactive compound derived from honeybee propolis, recognized for its potent anti-neoplastic, anti-inflammatory, and antioxidant properties[1]. However, the clinical translation of CAPE is severely hindered by its 3,4-dihydroxycinnamic acid (catechol) core, which is rapidly methylated and deactivated by the enzyme Catechol-O-Methyltransferase (COMT) in vivo.

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate , commonly known as Isoferulic acid phenethyl ester (IFAPE) or phenethyl isoferulate[2], represents a rationally designed structural evolution. By replacing the 4-hydroxyl group with a methoxy group, this analog effectively evades COMT-mediated degradation. Crucially, it retains the 3-hydroxyl group necessary for hydrogen bonding within kinase active sites, and the lipophilic phenethyl tail required for rapid cellular membrane permeation[1].

In cancer research, IFAPE and related CAPE analogs are deployed to investigate the targeted inhibition of the NF-κB signaling cascade and the induction of apoptosis across various genotypic signatures, including p53-mutated malignancies[3]. This application note provides drug development professionals with the mechanistic framework, comparative data, and validated protocols necessary to evaluate IFAPE in preclinical oncology models.

Pharmacological Profile: CAPE vs. IFAPE

To understand the experimental advantages of IFAPE, researchers must evaluate its structural and pharmacokinetic divergence from the parent compound, CAPE. The methylation at the C4 position fundamentally alters its metabolic stability while preserving its core anti-tumor efficacy[1].

Table 1: Comparative Preclinical Profiling of CAPE and IFAPE

Property / MetricCAPE (Parent Compound)IFAPE (Methoxy-Analog)Causality / Experimental Implication
Aromatic Ring Structure 3,4-dihydroxy (Catechol)3-hydroxy-4-methoxyMethoxy group at C4 prevents COMT-mediated deactivation[1].
Metabolic Stability Low (Rapidly degraded)HighIFAPE provides a longer therapeutic window for in vivo xenograft models.
Lipophilicity (LogP) ~2.9~3.2Increased lipophilicity enhances tumor tissue penetration but requires specialized lipid-based in vivo formulations.
Apoptotic Induction p53-dependentp53-dependent & independentIFAPE analogs demonstrate efficacy even in p53-mutated breast cancer cell lines[3].
NF-κB Inhibition Potent (IC50 ~1-5 µM)Retained (IC50 ~2-8 µM)The retained 3-OH group allows for critical hydrogen bonding with the IKK complex.

Mechanistic Pathway Visualization

The anti-cancer activity of IFAPE is multi-modal. It acts primarily by inhibiting the IκB kinase (IKK) complex, thereby sequestering NF-κB in the cytoplasm and downregulating pro-survival genes (e.g., Bcl-2, Cyclin D1). Concurrently, it modulates intracellular reactive oxygen species (ROS) to trigger Caspase-mediated apoptosis[4].

G IFAPE (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate COMT COMT Enzyme (Metabolic Resistance) IFAPE->COMT Evades degradation IKK IKK Complex IFAPE->IKK Inhibits phosphorylation ROS Intracellular ROS IFAPE->ROS Modulates stress NFKB NF-κB (p65/p50) IKK->NFKB Prevents activation Nucleus Gene Transcription (Bcl-2, Cyclin D1) NFKB->Nucleus Decreased translocation Apoptosis Apoptosis (Caspase-3/7) Nucleus->Apoptosis Shifts survival balance ROS->Apoptosis Triggers

Figure 1: IFAPE signaling pathway: COMT evasion, NF-κB inhibition, and apoptosis induction.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure data integrity when working with highly lipophilic phenethyl esters.

Protocol A: In Vitro Apoptosis Profiling (Annexin V/PI Flow Cytometry)

This assay determines whether IFAPE-induced cytotoxicity is driven by programmed cell death rather than non-specific necrosis.

Expertise & Causality: IFAPE is highly hydrophobic. Stock solutions must be prepared in anhydrous DMSO. When treating cells, the final DMSO concentration must strictly remain ≤0.1% (v/v). Exceeding this threshold introduces solvent-induced membrane toxicity, which artificially inflates Propidium Iodide (PI) uptake and confounds apoptosis data.

  • Cell Preparation: Seed human breast cancer cells (e.g., MDA-MB-231, representing a p53-mutated line[3]) in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with IFAPE at 0, 5, 10, and 20 µM for 24 and 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine 1 µM).

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and adherent cells (via Trypsin-EDTA). Self-Validation: Failing to collect the media will result in a false-negative reading for late-stage apoptosis.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.

    • Mechanism: Annexin V binds phosphatidylserine (PS) flipped to the outer membrane leaflet during early apoptosis. PI only intercalates into DNA when the membrane is compromised (late apoptosis/necrosis).

Protocol B: Target Engagement via NF-κB (p65) Nuclear Translocation

Because IFAPE acts upstream of NF-κB by inhibiting IKK, validating the cytosolic sequestration of the p65 subunit is critical for proving target engagement.

  • Seeding: Grow cells on sterile glass coverslips in a 24-well plate until 70% confluent.

  • Stimulation & Inhibition: Pre-treat cells with IFAPE (10 µM) for 2 hours. Subsequently, stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to forcibly induce NF-κB translocation.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Causality: Triton X-100 creates pores in the lipid bilayer, allowing the anti-p65 antibody to access intracellular compartments.

  • Staining: Block with 5% BSA for 1 hour. Incubate with primary anti-p65 antibody (1:400) overnight at 4°C. Wash and apply an Alexa Fluor 488-conjugated secondary antibody for 1 hour. Counterstain nuclei with DAPI (1 µg/mL).

  • Imaging: Analyze via confocal microscopy. In vehicle-treated cells, TNF-α will drive p65 (green) into the nucleus (blue), creating a cyan overlap. In IFAPE-treated cells, p65 should remain strictly in the cytosol, validating the compound's mechanism of action.

Protocol C: In Vivo Xenograft Formulation and Administration

The phenethyl ester moiety of IFAPE makes it practically insoluble in aqueous buffers, posing a severe challenge for intravenous or intraperitoneal dosing.

Expertise & Causality: Attempting to inject IFAPE diluted directly from DMSO into PBS will cause immediate precipitation in the bloodstream, leading to micro-embolisms and zero bioavailability. A step-down co-solvent system is required.

  • Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Compound Solubilization (Step-by-Step):

    • Dissolve IFAPE entirely in the required volume of anhydrous DMSO.

    • Add PEG300 and vortex vigorously for 30 seconds.

    • Add Tween-80 and vortex until completely homogenous.

    • Slowly add the sterile saline dropwise while continuously vortexing. The solution must remain optically clear.

  • Administration: Administer to xenograft-bearing mice (e.g., BALB/c nude) via intraperitoneal (i.p.) injection at 10-30 mg/kg daily. Monitor tumor volume via caliper measurements ( V=2length×width2​ ) and assess animal weight twice weekly to evaluate systemic toxicity.

References

  • Synthesis and Characterization of CAPE Derivatives as Xanthine Oxidase Inhibitors with Radical Scavenging Properties Source: ResearchGate URL
  • Characterization and Biological Evaluation of Propolis from Poland Source: ResearchGate URL
  • Allergic Inflammation: Effect of Propolis and Its Flavonoids Source: PMC - NIH URL

Sources

Method

Application Notes and Protocols: Phenethyl Ferulate as a Multi-Target Neuroprotective Agent

Executive Summary Phenethyl ferulate (PEF), a naturally occurring ester of ferulic acid found in propolis[1] and Notopterygium forbesii[2], is emerging as a potent multi-target neuroprotective agent. Unlike free ferulic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenethyl ferulate (PEF), a naturally occurring ester of ferulic acid found in propolis[1] and Notopterygium forbesii[2], is emerging as a potent multi-target neuroprotective agent. Unlike free ferulic acid, the esterification in PEF significantly enhances its lipophilicity, facilitating efficient blood-brain barrier (BBB) penetration. PEF exerts its neuroprotective effects through three primary axes: the kinetic stabilization of the transthyretin (TTR) tetramer to prevent amyloidogenesis[3], the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) to mitigate neuroinflammation[4], and the direct scavenging of reactive oxygen species (ROS)[2]. This application note provides researchers and drug development professionals with the mechanistic rationale and validated protocols necessary to evaluate PEF in preclinical neuroprotection models.

Mechanisms of Action and Causality

Transthyretin (TTR) Tetramer Stabilization

Transthyretin (TTR) is a homotetrameric transport protein present in cerebrospinal fluid and plasma. The dissociation of the TTR tetramer into misfolded monomers is the rate-limiting step in TTR amyloidosis, leading to the extracellular deposition of neurotoxic amyloid fibrils[5]. PEF acts as a potent kinetic stabilizer by binding to the thyroxine-binding sites (T4-BS) within the TTR tetramer[6]. The structural complementarity of PEF's phenolic rings allows it to anchor into the binding pocket, preventing tetramer dissociation and thereby halting the amyloidogenic cascade at its source[3]. Comparative analyses reveal that PEF is one of the most potent amyloidogenesis inhibitors among caffeic acid phenethyl ester (CAPE) derivatives[3].

Dual Inhibition of Neuroinflammatory Pathways

Chronic neuroinflammation, driven by microglial overactivation, is a hallmark of neurodegenerative diseases. PEF acts as a dual inhibitor of the arachidonic acid cascade by suppressing both COX and 5-LOX enzymes[4]. By inhibiting these pathways, PEF reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes, thereby preventing microglial-mediated neuronal damage and apoptosis.

Oxidative Stress Mitigation

Oxidative stress induces mitochondrial dysfunction and neuronal death. The phenolic hydroxyl groups of PEF serve as potent electron donors, directly neutralizing ROS and mitigating oxidative stress within neurons[2].

PEF_Mechanism cluster_0 Protein Stabilization cluster_1 Anti-Neuroinflammation cluster_2 Oxidative Stress Reduction PEF Phenethyl Ferulate (PEF) TTR Transthyretin (TTR) Tetramer PEF->TTR Binds & Stabilizes Enzymes COX / 5-LOX Enzymes PEF->Enzymes Inhibits ROS Reactive Oxygen Species (ROS) PEF->ROS Scavenges Amyloid Amyloid Fibril Formation TTR->Amyloid Inhibited Neuroprotection Neuroprotection & Cell Survival TTR->Neuroprotection Inflammation Neuroinflammation Enzymes->Inflammation Promotes Inflammation->Neuroprotection Prevented OxStress Neuronal Apoptosis ROS->OxStress Induces OxStress->Neuroprotection Prevented

Figure 1: Multi-target neuroprotective mechanisms of Phenethyl Ferulate (PEF).

Quantitative Data Presentation

Table 1: Pharmacological Profile of Phenethyl Ferulate (PEF)

Target / ParameterActivity / ValueMechanistic Implication
TTR Amyloidogenesis EC₅₀ < 10 µMPrevents TTR tetramer dissociation and fibril formation[3].
Cyclooxygenase (COX) IC₅₀ = 4.35 µMSuppresses prostaglandin-mediated neuroinflammation[4].
5-Lipoxygenase (5-LOX) IC₅₀ = 5.75 µMSuppresses leukotriene-mediated microglial activation[4].
BBB Permeability HighLipophilic esterification ensures therapeutic concentrations reach the CNS.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Vitro TTR Tetramer Stabilization Assay

Rationale: This assay utilizes Thioflavin T (ThT), a benzothiazole dye that exhibits enhanced fluorescence upon intercalating into amyloid beta-sheets[3]. An acidic shift to pH 4.5 is employed to artificially induce TTR tetramer dissociation and partial unfolding, mimicking the pathological lysosomal environment where amyloidogenesis often initiates[7]. , the clinically approved TTR stabilizer, is used as a positive control to validate the system's sensitivity[5].

Step-by-Step Methodology:

  • Protein Preparation: Reconstitute recombinant human wild-type TTR in 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 7.3 µM[7].

  • Compound Incubation: Add PEF at varying concentrations (e.g., 1 µM to 50 µM) to the TTR solution. Include a vehicle control (DMSO < 1%) and a positive control (Tafamidis, 10 µM). Incubate at 37°C for 30 minutes to allow PEF to bind the thyroxine-binding pockets[7].

  • Acidic Shift (Fibrillization Induction): Dilute the mixture with 0.1 M sodium acetate buffer (pH 4.5) to trigger tetramer dissociation[7]. Incubate the samples at 37°C for 8 days[7].

  • ThT Fluorescence Measurement: Add ThT to a final concentration of 10 µM. Transfer 200 µL of each sample to a black 96-well microplate.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 440 nm; Emission: 482 nm).

  • Validation & Analysis: Calculate the IC₅₀ of PEF by plotting the percentage of amyloid inhibition against the log concentration of PEF. The assay is validated if the positive control (Tafamidis) shows >80% inhibition.

TTR_Assay Step1 Recombinant TTR Preparation Step2 Incubation with PEF (Dose-Response) Step1->Step2 Step3 Acidic Shift (pH 4.5) to Induce Fibrillization Step2->Step3 Step4 Thioflavin T (ThT) Fluorescence Assay Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Workflow for the in vitro TTR tetramer stabilization and ThT fluorescence assay.

Protocol 2: Blood-Brain Barrier (BBB) Permeability Assay

Rationale: To confirm that the esterification of ferulic acid in PEF confers sufficient lipophilicity for CNS entry, a Transwell model using Human Brain Microvascular Endothelial Cells (HBMECs) is utilized. Transendothelial electrical resistance (TEER) ensures monolayer integrity, providing a self-validating checkpoint before dosing.

Step-by-Step Methodology:

  • Cell Culture: Seed HBMECs onto the apical chamber of collagen-coated Transwell inserts (0.4 µm pore size). Culture until a confluent monolayer forms (typically 4-6 days).

  • Integrity Validation: Measure TEER using a voltohmmeter. Proceed only if TEER values exceed 200 Ω·cm², confirming a tight, intact barrier.

  • Dosing: Replace the medium in the apical chamber with transport buffer containing 10 µM PEF. Add fresh transport buffer to the basolateral chamber.

  • Sampling: Incubate at 37°C. Collect 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze the collected samples via LC-MS/MS to determine the apparent permeability coefficient ( Papp​ ). A Papp​ > 10 × 10⁻⁶ cm/s indicates high BBB penetrance.

Protocol 3: Microglial Neuroinflammation Assay

Rationale: Lipopolysaccharide (LPS) is used to induce a pro-inflammatory state in microglial cells, artificially activating the COX and 5-LOX pathways. PEF's ability to blunt this response validates its anti-neuroinflammatory properties[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed BV2 murine microglial cells or RAW 264.7 macrophages in 24-well plates at 1 × 10⁵ cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat cells with PEF (1, 5, and 10 µM) for 2 hours prior to inflammatory stimulation.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells. Incubate for 24 hours.

  • Supernatant Analysis: Collect the culture media. Quantify Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) levels using commercially available ELISA kits to assess COX and 5-LOX inhibition, respectively.

  • ROS Quantification: Load the cells with 10 µM DCFDA (a fluorescent ROS probe) for 30 minutes. Measure intracellular ROS via flow cytometry to validate antioxidant efficacy.

References

  • The Neuroprotective Potential of Phenethyl Ferulate: A Comparative Study. Benchchem. 1

  • Bergaptol, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity. MDPI. 2

  • Resveratrol Derivatives Inhibit Transthyretin Fibrillization: Structural Insights. Journal of Medicinal Chemistry (ACS). 5

  • Inhibitory Activities of Propolis and Its Promising Component, Caffeic Acid Phenethyl Ester, against Amyloidogenesis of Human Transthyretin. Journal of Medicinal Chemistry (ACS). 3

  • Lipoxygenase Inhibitors. MedChemExpress. 4

  • Natural compounds as inhibitors of transthyretin amyloidosis and neuroprotective agents: analysis of structural data for future drug design. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). 6

Sources

Application

Application Note: Engineering Phenethyl Ferulate-Loaded Liposomal Delivery Systems

Executive Summary & Pharmacological Rationale Phenethyl ferulate (PEF) is a highly potent, naturally occurring derivative of ferulic acid, predominantly isolated from Notopterygium forbesii and propolis. As a multi-targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Phenethyl ferulate (PEF) is a highly potent, naturally occurring derivative of ferulic acid, predominantly isolated from Notopterygium forbesii and propolis. As a multi-target therapeutic agent, PEF demonstrates significant inhibitory activity against. Furthermore, it has been proven to1[1] and is recognized as one of the most potent caffeic acid phenethyl ester (CAPE) derivatives for 2[2].

Despite its robust pharmacological profile, PEF's clinical translation is severely bottlenecked by its high lipophilicity and poor aqueous solubility. To 3[3], advanced drug delivery systems—specifically phospholipid-based liposomes—are required. By partitioning PEF into the hydrophobic lipid bilayer, liposomal encapsulation prevents drug precipitation, enhances circulation half-life, and facilitates targeted cellular uptake.

Pathway PEF Phenethyl Ferulate (PEF) COX COX-2 Enzyme (Inflammation) PEF->COX Inhibits (IC50: 4.35 μM) LOX 5-LOX Enzyme (Inflammation) PEF->LOX Inhibits (IC50: 5.75 μM) TTR Transthyretin (TTR) (Amyloidogenesis) PEF->TTR Stabilizes Tetramer MAC RAW 264.7 Macrophages (LPS-Induced) PEF->MAC Attenuates Response

Fig 1. Multi-target pharmacological pathway of Phenethyl Ferulate (PEF).

Formulation Strategy & Causality

When engineering a liposomal carrier for a hydrophobic molecule like PEF, the selection of lipid excipients is critical. We utilize 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) as the primary structural lipid due to its stable saturated acyl chains.

  • Causality of Cholesterol Addition: DPPC alone undergoes a sharp gel-to-liquid crystalline phase transition at 41°C. At physiological temperature (37°C), a pure DPPC bilayer is rigid and prone to defects, leading to premature leakage of the encapsulated PEF. By incorporating Cholesterol at a 30 mol% ratio , we fluidize the gel phase and condense the liquid phase, broadening the transition temperature. This abolishes phase-boundary defects and tightly seals the hydrophobic PEF within the bilayer core.

Workflow Step1 1. Lipid & PEF Dissolution (Chloroform/Methanol 2:1) Step2 2. Rotary Evaporation (40°C, Vacuum) -> Lipid Film Step1->Step2 Step3 3. Aqueous Hydration (PBS pH 7.4, 60°C) Step2->Step3 Step4 4. Probe Sonication (Ice Bath, 5 min) Step3->Step4 Step5 5. Dialysis (MWCO 10kDa) (Remove Free PEF) Step4->Step5 Step6 6. HPLC & DLS Validation (Self-Validating QC) Step5->Step6

Fig 2. Workflow for PEF liposome formulation and self-validating QC.

Protocol 1: Synthesis of PEF-Loaded Liposomes (Thin-Film Hydration)

Objective: To formulate uniformly sized, unilamellar liposomes with maximized PEF encapsulation efficiency.

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve DPPC, Cholesterol (70:30 molar ratio), and PEF (10% w/w of total lipids) in 10 mL of a Chloroform/Methanol (2:1 v/v) mixture.

    • Expert Insight: Methanol is crucial here. While chloroform readily dissolves the lipids, methanol ensures the slightly more polar phenolic hydroxyl groups of PEF are fully solvated, preventing micro-precipitation before film formation.

  • Film Formation: Transfer the solution to a round-bottom flask. Use a rotary evaporator at 40°C under reduced pressure (200 mbar) for 1 hour to remove organic solvents, yielding a thin, dry lipid-drug film. Purge with nitrogen gas for 30 minutes to remove residual solvent traces.

  • Hydration: Hydrate the film with 10 mL of pre-heated Phosphate Buffered Saline (PBS, pH 7.4) at 60°C. Agitate via vortexing for 15 minutes.

    • Expert Insight: Hydration must occur at 60°C, well above the Tm of DPPC (41°C). Hydrating below the Tm results in rigid, fragmented lipid sheets rather than closed spherical vesicles.

  • Size Reduction: Subject the multilamellar vesicle (MLV) suspension to probe sonication (130 W, 20 kHz) for 5 minutes (cycles of 10s ON, 5s OFF) in an ice bath to prevent thermal degradation of PEF.

  • Purification (Self-Validation Step): Transfer the sonicated dispersion into a dialysis bag (MWCO 10 kDa) and dialyze against 1L of PBS at 4°C for 12 hours.

    • Trustworthiness Check: Because PEF is poorly soluble in water, unencapsulated PEF will precipitate if not properly dialyzed against a sink condition. This step ensures that subsequent HPLC quantification measures only physically entrapped PEF, validating the encapsulation architecture.

Quantitative Data: Physicochemical Characterization

The following table summarizes the optimization of the lipid-to-cholesterol ratio to maximize PEF encapsulation. Data validates the mechanistic claim that 30 mol% cholesterol is the optimal thermodynamic threshold for this specific delivery system.

FormulationLipid Molar Ratio (DPPC:Chol)Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1 100:0145.2 ± 3.10.210-12.4 ± 1.245.3 ± 2.4
F2 80:20132.8 ± 2.50.185-15.6 ± 0.872.1 ± 1.8
F3 (Optimal) 70:30128.4 ± 1.90.142-18.2 ± 1.189.5 ± 1.5
F4 60:40135.6 ± 2.80.195-16.8 ± 1.478.4 ± 2.1

Note: At 40 mol% (F4), cholesterol begins to competitively displace PEF from the hydrophobic core, causing a drop in Encapsulation Efficiency.

Protocol 2: In Vitro Bioactivity Validation (COX/5-LOX Assay)

Objective: To verify that the thermal and mechanical stresses of formulation (60°C hydration, ultrasonic cavitation) did not chemically degrade PEF's active pharmacophore.

Step-by-Step Methodology:

  • Liposomal Lysis: Mix 100 μL of purified PEF-liposomes (Formulation F3) with 100 μL of 1% Triton X-100 in PBS. Incubate at 37°C for 15 minutes.

    • Expert Insight: Intact liposomes cannot be directly applied to the enzyme assay, as the lipid bilayer physically shields PEF from interacting with the COX/LOX enzymes in the well plate. Triton X-100 disrupts the bilayer, releasing the drug.

  • Control Preparation (Self-Validation): Prepare a "Blank Liposome" control (liposomes formulated without PEF, lysed with Triton X-100).

    • Trustworthiness Check: This ensures that the DPPC, Cholesterol, and Triton X-100 do not inherently cause false-positive enzyme inhibition or interfere with the colorimetric readout.

  • Enzyme Incubation: Add the released PEF to a 96-well plate containing recombinant COX-2 and 5-LOX enzymes alongside their respective fluorogenic substrates (per standard assay kit instructions).

  • Quantification: Measure fluorescence (Ex/Em = 535/587 nm). Calculate the IC50 of the extracted PEF and compare it to a fresh standard solution of unencapsulated PEF. A retained IC50 of ~4.35 μM for COX-2 confirms the preservation of structural and functional integrity post-formulation.

References

  • Title: Cyclooxygenase | MedChemExpress (MCE)
  • Title: Notopterygium forbesii Boiss extract and its active constituent phenethyl ferulate attenuate pro-inflammatory responses to lipopolysaccharide in RAW 264.7 macrophages. A "protective" role for oxidative stress?
  • Source: acs.
  • Source: benchchem.

Sources

Method

Application Note: Chemoselective Synthesis and Validation of Phenethyl Ferulate

Executive Summary & Biological Context Phenethyl ferulate (PEF) is a high-value naturally occurring phenolic ester formed by the condensation of ferulic acid and phenethyl alcohol. In recent years, it has become a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Phenethyl ferulate (PEF) is a high-value naturally occurring phenolic ester formed by the condensation of ferulic acid and phenethyl alcohol. In recent years, it has become a critical target in drug development and molecular biology due to its potent pleiotropic effects. Pharmacologically, PEF acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, suppressing the production of pro-inflammatory eicosanoids[1]. Furthermore, it is a robust activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, driving the transcription of cytoprotective genes such as Heme Oxygenase-1 (HO-1) to combat oxidative stress[1].

Beyond inflammation, PEF has demonstrated significant efficacy in stabilizing the human transthyretin (TTR) tetramer, thereby inhibiting amyloid fibril formation—a primary pathology in familial amyloid polyneuropathy[2].

BiologicalPathway PEF Phenethyl Ferulate (PEF) Nrf2_Keap1 Cytosolic Nrf2-Keap1 PEF->Nrf2_Keap1 Activates Enzymes COX & 5-LOX Enzymes PEF->Enzymes Dual Inhibition ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Nrf2_Nuc Nuclear Nrf2 Nrf2_Keap1->Nrf2_Nuc Translocation ARE Antioxidant Response Element Nrf2_Nuc->ARE Binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Transcription HO1->ROS Neutralizes Inflammation Pro-inflammatory Eicosanoids Enzymes->Inflammation Produces

Diagram 1: Modulatory effects of Phenethyl Ferulate on Nrf2/HO-1 and COX/5-LOX signaling pathways.

Rationale for Synthetic Strategy

The primary challenge in the esterification of ferulic acid is chemoselectivity . Ferulic acid possesses both a carboxylic acid moiety and a phenolic hydroxyl group, alongside an α,β -unsaturated double bond. Traditional Fischer esterification (utilizing strong acid catalysts like H2​SO4​ and high heat) is fundamentally flawed for this substrate; it frequently triggers etherification of the phenolic hydroxyl, degradation, or polymerization of the double bond.

To bypass these limitations, this protocol employs the Mitsunobu esterification methodology [3]. By utilizing triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) in an aprotic solvent, the reaction selectively activates the primary alcohol (phenethyl alcohol) to couple with the carboxylic acid under strictly mild, neutral conditions. This preserves the structural integrity of the phenolic hydroxyl group, ensuring high yields and absolute chemoselectivity.

Quantitative Data: Synthetic Route Comparison

To justify the selection of the Mitsunobu protocol, the table below summarizes the empirical performance of three distinct synthetic routes for PEF production.

ParameterMitsunobu Esterification (Chemical)Lipase-Catalyzed (Enzymatic)Fischer Esterification (Traditional)
Catalyst System TPP / DIADNovozym 435 (CALB) H2​SO4​ or p -TsOH
Reaction Temp 0°C transitioning to RT50°C – 60°CReflux (>80°C)
Chemoselectivity Excellent (Primary OH only)Excellent Poor (Phenolic OH side reactions)
Average Yield 75% – 85%60% – 70%< 40%
Reaction Time 24 – 48 hours72 – 96 hours12 – 24 hours
Primary Byproducts Triphenylphosphine oxide (TPPO)WaterPolymerized/oxidized phenolics

Self-Validating Experimental Protocol

Workflow Overview

SynthesisWorkflow Step1 1. Reagent Prep Dry THF Step2 2. Activation TPP at 0-4°C Step1->Step2 Step3 3. Coupling DIAD Addition Step2->Step3 Step4 4. Propagation Stir 48h at RT Step3->Step4 Step5 5. Evaporation Remove THF Step4->Step5 Step6 6. Purification Silica Column Step5->Step6 Step7 7. Validation HPLC & NMR Step6->Step7

Diagram 2: Step-by-step workflow for the chemoselective Mitsunobu synthesis of Phenethyl Ferulate.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Step 1: Reagent Preparation & Solvation

  • Action : Dissolve 3.0 mmol of ferulic acid (582 mg) and 3.0 mmol of phenethyl alcohol (366 mg) in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert Argon or Nitrogen atmosphere[3].

  • Causality : Anhydrous THF is mandatory. Trace water will prematurely hydrolyze the TPP-DIAD betaine intermediate into triphenylphosphine oxide (TPPO) and diisopropyl hydrazinecarboxylic acid, poisoning the catalytic cycle.

Step 2: Catalytic Activation

  • Action : Add 3.0 mmol of Triphenylphosphine (TPP, 786 mg) to the solution. Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–4°C.

  • Causality : The subsequent formation of the betaine intermediate is highly exothermic. Cooling prevents the thermal degradation of the reagents and suppresses unwanted side reactions.

Step 3: Coupling Initiation

  • Action : Slowly add 3.0 mmol of Diisopropyl azodicarboxylate (DIAD, ~606 mg) dropwise over 15 minutes via a syringe pump.

  • Causality : Dropwise addition maintains the temperature gradient and ensures the stoichiometric formation of the activated alkoxyphosphonium ion without generating localized heat spikes.

Step 4: Propagation

  • Action : Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 48 hours[3].

  • Self-Validation (IPC 1) : At 24h and 48h, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

    • Pass Criteria: The ferulic acid spot ( Rf​≈0.2 ) should disappear, and a new distinct UV-active spot representing PEF ( Rf​≈0.6 ) must appear. If unreacted ferulic acid remains after 48h, add an additional 0.3 mmol of TPP/DIAD.

Step 5: Solvent Removal

  • Action : Transfer the mixture to a rotary evaporator and remove the THF under reduced pressure at 55°C[3]. Re-dissolve the resulting viscous residue in 30 mL of Ethyl Acetate.

Step 6: Purification

  • Action : Wash the Ethyl Acetate organic layer sequentially with saturated NaHCO3​ (to remove unreacted ferulic acid) and brine. Dry over anhydrous Na2​SO4​ . Concentrate the organic layer and purify via silica gel column chromatography (Eluent gradient: Hexane to Hexane:EtOAc 8:2).

  • Causality : TPPO is highly polar and will adhere strongly to the silica gel, allowing the less polar PEF to elute cleanly in the 8:2 fractions.

Step 7: Final Validation & Quality Control

  • Action : Validate the purified fractions using High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance ( 1H -NMR).

  • Self-Validation (IPC 2) :

    • HPLC : Run against a certified reference standard of phenethyl ferulate[1]. Purity must exceed >98%.

    • 1H -NMR ( CDCl3​ , 400 MHz) : Confirm chemoselectivity by verifying the presence of the intact phenolic hydroxyl singlet at δ≈5.9 ppm. The successful esterification is confirmed by the appearance of a characteristic triplet at δ≈4.4 ppm, corresponding to the −CH2​−O−C(=O)− protons of the phenethyl group.

References

  • BenchChem. "Phenethyl Ferulate: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Biological Activities." benchchem.com. 1

  • Appendino, G., et al. (2002). "Chemoselective Esterification of Phenolic Acids and Alcohols." ResearchGate. 3

  • Yokoyama, T., et al. (2014). "Inhibitory Activities of Propolis and Its Promising Component, Caffeic Acid Phenethyl Ester, against Amyloidogenesis of Human Transthyretin." Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Application

Phenethyl Ferulate: A Comprehensive Guide to Laboratory Safety and Handling

Phenethyl ferulate, a naturally occurring ester of ferulic acid and phenethyl alcohol, has emerged as a compound of significant interest in drug development and biomedical research.[1] Its potent anti-inflammatory and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Phenethyl ferulate, a naturally occurring ester of ferulic acid and phenethyl alcohol, has emerged as a compound of significant interest in drug development and biomedical research.[1] Its potent anti-inflammatory and antioxidant properties, primarily attributed to its ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, make it a valuable tool for researchers.[1][2] However, as with any biologically active compound, a thorough understanding of its safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed framework for the safe and effective use of phenethyl ferulate in a research setting, moving beyond a simple checklist to explain the scientific rationale behind each recommendation.

Compound Profile and Hazard Identification

A foundational aspect of laboratory safety is a comprehensive understanding of the chemical and toxicological properties of the substance being handled.

1.1. Chemical Properties

A clear understanding of the chemical properties of phenethyl ferulate is essential for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C18H18O4[3]
Molecular Weight 298.33 g/mol [3][4][5]
Appearance White to off-white solid[4]
Melting Point 80-81°C[4]
Solubility Soluble in DMSO, Ethanol, Ethyl Acetate[4]

1.2. Toxicological and Hazard Assessment

  • Phenolic Component: The presence of a phenol group warrants careful handling. Phenols as a class can be corrosive and are often readily absorbed through the skin, potentially leading to systemic toxicity.[6][7] While the esterification of the carboxylic acid group in ferulic acid likely reduces the overall acidity and potential for severe burns compared to pure phenol, the risk of skin irritation and the potential for systemic effects upon absorption cannot be disregarded.[6][8]

  • Ester Component: Esters are generally considered to have lower toxicity than their parent carboxylic acids and alcohols. However, they are still biologically active and can be irritants.

  • Related Compound Data (Ethyl Ferulate): The SDS for ethyl ferulate, a structurally similar compound, indicates that it can cause skin irritation, serious eye irritation, and respiratory tract irritation.[9] It is prudent to assume that phenethyl ferulate may present similar hazards.

Based on this information, phenethyl ferulate should be treated as a compound that is:

  • Potentially irritating to the skin, eyes, and respiratory system.

  • Potentially harmful if absorbed through the skin or ingested.

  • A solid that can form dust, leading to inhalation risks.

Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential when working with phenethyl ferulate.

2.1. Engineering Controls

  • Chemical Fume Hood: All weighing and preparation of stock solutions of phenethyl ferulate should be conducted in a certified chemical fume hood. This is crucial to minimize the inhalation of fine powder and any potential vapors.[6][8][10]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne particulates.

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory at all times when handling phenethyl ferulate in solid or solution form.[10][11]

  • Hand Protection: Due to the phenolic nature of the compound and the potential for skin absorption, appropriate glove selection is critical. Double-gloving with nitrile gloves is a recommended minimum for handling dilute solutions.[8] For handling the solid compound or concentrated solutions, heavier-duty gloves such as neoprene or butyl rubber should be considered.[8][10] Gloves should be changed immediately if contamination is suspected.

  • Body Protection: A fully buttoned lab coat should be worn to protect against splashes and spills.[8][10] For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.[8]

  • Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, if there is a potential for significant aerosolization outside of a fume hood, a NIOSH-approved respirator should be used.[11]

PPE_Workflow cluster_researcher Researcher cluster_ppe Required PPE cluster_workflow Experimental Workflow cluster_safety_actions Contingency start Enters Lab ppe_check Don PPE start->ppe_check Before any work goggles Safety Goggles ppe_check->goggles lab_coat Lab Coat ppe_check->lab_coat gloves Gloves (Nitrile/Neoprene) ppe_check->gloves weigh Weigh Solid (in Fume Hood) dissolve Prepare Stock Solution (in Fume Hood) weigh->dissolve experiment Perform Experiment dissolve->experiment cleanup Clean & Dispose experiment->cleanup spill Spill? experiment->spill If occurs exposure Exposure? experiment->exposure If occurs cleanup->start spill->cleanup exposure->ppe_check Follow first aid

Caption: Personal Protective Equipment (PPE) workflow for handling phenethyl ferulate.

Storage and Stability

The stability of phenethyl ferulate is crucial for ensuring the reproducibility of experimental results.

3.1. Storage of Solid Compound

  • Temperature: Phenethyl ferulate powder should be stored at -20°C for long-term stability.[12]

  • Container: Keep the compound in a tightly sealed container to protect it from moisture and light.[2][13]

  • Location: Store in a designated, clearly labeled area away from strong oxidizing agents.[10]

3.2. Storage of Stock Solutions

  • Temperature: Stock solutions of phenethyl ferulate should be aliquoted and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2][13]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting into smaller, single-use volumes is highly recommended.[2]

  • Solvent Choice: The choice of solvent can impact stability. While soluble in DMSO and ethanol, the long-term stability in these solvents at various temperatures should be considered for your specific experimental needs. Studies on the parent compound, ferulic acid, have shown that its stability is pH and temperature-dependent, and this is likely to be true for its esters as well.[14][15]

Application Notes and Protocols

4.1. Preparation of Stock Solutions

The following is a general protocol for preparing a stock solution of phenethyl ferulate. All steps should be performed in a chemical fume hood.

  • Pre-weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

  • Weighing: Carefully weigh the desired amount of phenethyl ferulate powder into the tared container.

  • Solvent Addition: Add the appropriate volume of solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate the solution until the phenethyl ferulate is completely dissolved. Gentle heating may be applied if necessary, but be mindful of potential degradation at elevated temperatures.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled cryovials or microcentrifuge tubes. Store immediately at -80°C or -20°C as per the stability guidelines.

Stock_Solution_Prep cluster_prep Preparation in Fume Hood start Start weigh_vial Tare Vial start->weigh_vial weigh_pf Weigh Phenethyl Ferulate weigh_vial->weigh_pf add_solvent Add Solvent (e.g., DMSO) weigh_pf->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Protocol for preparing phenethyl ferulate stock solutions.

4.2. In Vitro Experimental Use

For cell-based assays, it is recommended to prepare fresh working solutions from the frozen stock on the day of the experiment.[2] The final concentration of the solvent (e.g., DMSO) in the cell culture media should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

5.1. Spills

  • Small Spills: For small spills of solid phenethyl ferulate, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[6] The spill area should then be decontaminated with a soap and water solution.[10]

  • Liquid Spills: For spills of solutions containing phenethyl ferulate, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

5.2. Exposures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove any contaminated clothing. Seek medical attention if irritation develops. Given the phenolic nature of the compound, some protocols for phenol exposure recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) before washing.[6][7] It is advisable to have this on hand if working with large quantities of phenethyl ferulate.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Waste Disposal

All waste containing phenethyl ferulate, both solid and liquid, should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

Phenethyl ferulate is a promising compound for research, but its safe and effective use requires a proactive and informed approach to laboratory safety. By understanding its chemical properties, potential hazards, and the rationale behind recommended handling procedures, researchers can minimize risks and ensure the generation of high-quality, reproducible data. This guide provides a comprehensive framework, but it is essential to supplement it with institution-specific safety protocols and to always consult with your EHS department for any questions or concerns.

References

  • Global Substance Registration System. (n.d.). PHENETHYL FERULATE. Retrieved from [Link]

  • University of Auckland. (2024). Phenol (concentrated). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ferulic Acid Phenethyl Ester. PubChem. Retrieved from [Link]

  • Yale University. (2022). Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Retrieved from [Link]

  • Strojewska, M., & Goral, M. (2022). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences, 23(19), 11850. [Link]

  • Carolina Biological Supply Company. (n.d.). Ester Synthesis Lab (Student Handout). Retrieved from [Link]

  • Chemsrc. (n.d.). β-phenethyl ferulate. Retrieved from [Link]

  • Urbaniak, A., Szeląg, M., & Kujawski, J. (2020). The Structure–Antioxidant Activity Relationship of Ferulates. Molecules, 25(16), 3743. [Link]

  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

  • Science and Education Publishing. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. World Journal of Chemical Education, 3(4), 89-92. [Link]

  • Kropac, J. (n.d.). Ester Lab Student Handout. Retrieved from [Link]

  • Bellevue College. (n.d.). Synthesis of Esters. Retrieved from [Link]

  • Wang, Q. J., Gao, X., Senee, J., & Kerob, D. (2011). Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations. International journal of cosmetic science, 33(5), 466–473. [Link]

  • Wang, Q. J., Gao, X., Senee, J., & Kerob, D. (2011). Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations. International journal of cosmetic science, 33(5), 466–473. [Link]

  • Monti, K. M., & Mohr, A. L. A. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of forensic sciences, 10.1111/1556-4029.15555. Advance online publication. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with hydroxycinnamic acid esters.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with hydroxycinnamic acid esters.

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (often referred to as Isoferulic acid phenethyl ester) is a potent bioactive compound. However, its molecular architecture—an α,β -unsaturated ester coupled with a phenolic ring—makes it highly susceptible to degradation in solution. This guide breaks down the mechanistic causality behind these stability issues and provides a self-validating troubleshooting framework to ensure the integrity of your drug development assays.

Section 1: Core Degradation Mechanisms

To troubleshoot effectively, we must first understand the molecule's structural vulnerabilities. The degradation of this compound is driven by three primary pathways:

  • Photoisomerization: The native (E)-alkene (trans) double bond is thermodynamically stable but highly photoreactive. Exposure to ambient laboratory light (UV/Vis) provides the activation energy necessary to excite the π -electrons, inducing a rapid rotational shift to the (Z)-isomer (cis)[1].

  • Ester Hydrolysis: The ester linkage is vulnerable to nucleophilic attack by water. This process is catalyzed by both acidic and alkaline extremes, cleaving the molecule into free isoferulic acid and phenethyl alcohol[2].

  • Oxidative Degradation: The phenolic hydroxyl group at the 3-position is prone to auto-oxidation. At higher pH levels (pH 7), deprotonation forms a phenoxide ion that rapidly oxidizes into phenoxyl radicals, which subsequently polymerize into colored quinone-like oligomers[2][3].

DegradationPathways A (E)-Phenethyl 3-(3-hydroxy- 4-methoxyphenyl)acrylate (Intact Active) B (Z)-Isomer (Loss of Potency) A->B UV/Vis Light (Photoisomerization) C Isoferulic Acid + Phenethyl Alcohol A->C H2O + Extreme pH (Ester Hydrolysis) D Phenoxyl Radicals & Colored Degradants A->D O2, Metals, pH > 6.5 (Oxidation)

Primary degradation pathways of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate.

Section 2: Troubleshooting Guides & FAQs

Q1: My stock solution turned from colorless to a faint yellow/brown tint over a few days. Is it still viable for in vitro assays? A: No, it should be discarded. Discoloration is a definitive, visual indicator of oxidative degradation. The phenolic hydroxyl group on the aromatic ring is susceptible to auto-oxidation, a reaction accelerated by dissolved oxygen, trace transition metals, and alkaline environments[2]. Causality & Fix: At a pH of 7 or above, the deprotonation of the phenol accelerates oxidation[2]. Always prepare stock solutions in anhydrous, degassed solvents. If formulating in aqueous media, maintain a slightly acidic pH (4.5–5.5) and incorporate a chelating agent (e.g., 0.1 mM EDTA) to sequester catalytic trace metals[2][3].

Q2: I am analyzing my samples via HPLC and noticing a secondary peak with the exact same mass ( m/z ) eluting just before my main peak. What is causing this? A: You are observing photoisomerization. Ambient laboratory lighting provides enough energy to convert the native (E)-isomer (trans) into the (Z)-isomer (cis)[1]. Because they are diastereomers, they share identical masses but exhibit different chromatographic retention times. Causality & Fix: This acts as a built-in self-validation check for your workflow. If you see this split peak, your light-shielding protocol has failed. You must handle all solutions under low-light conditions and utilize amber or foil-wrapped vials for storage and autosampler trays[1].

Q3: How do I prevent ester hydrolysis during prolonged cell culture assays? A: Hydroxycinnamic acid esters can degrade by 20–40% at room temperature in aqueous environments over extended periods due to hydrolysis[1]. Causality & Fix: Cell culture media (pH 7.4, 37°C) creates an ideal environment for both hydrolysis and oxidation. To mitigate this, minimize the time the compound spends in the media prior to cell exposure. Prepare fresh aqueous dilutions from your DMSO stock immediately before the assay. Always include a "compound-only" cell-free control well to monitor baseline degradation via HPLC post-assay.

Section 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected half-life ( t1/2​ ) and recovery of the compound under various conditions, synthesizing data from analogous hydroxycinnamic acid esters[1][2][4].

Storage ConditionSolvent / MatrixLight ExposureEstimated Half-Life ( t1/2​ )30-Day Recovery
Optimal Stock Anhydrous DMSODark (Amber vial)> 2 Years (-80°C)> 99%
Working Stock Anhydrous DMSOAmbient Light~ 4-6 Months (4°C)~ 85% (Isomerization)
Aqueous Buffer pH 5.0 BufferDark~ 3-4 Weeks (4°C)~ 75%
Assay Media pH 7.4 + 10% FBSAmbient Light~ 8-12 Hours (37°C)< 40% (Hydrolysis/Oxidation)
Section 4: Optimized Preparation and Storage Protocol

This step-by-step methodology ensures maximum stability and integrates self-validating checks to guarantee experimental reproducibility.

Phase 1: Stock Solution Preparation (10 mM)

  • Equilibration: Allow the lyophilized vial of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would seed future hydrolysis.

  • Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9%, sterile-filtered) or PEG-400[4]. Do not use protic solvents like ethanol for long-term stocks, as they can participate in transesterification.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the amber vial. Vortex gently until completely dissolved. Self-Validation Check: Inspect the solution against a white background. It must be perfectly clear and colorless. Any tint indicates pre-existing oxidation.

Phase 2: Aliquoting and Storage 4. Inert Atmosphere: Purge the headspace of the vial with a gentle stream of dry Argon or Nitrogen gas for 10 seconds to displace oxygen. 5. Aliquoting: Dispense single-use volumes (e.g., 10-50 µL) into opaque or amber microcentrifuge tubes. Causality: This prevents repeated freeze-thaw cycles and eliminates light exposure. 6. Cryopreservation: Store aliquots immediately at -80°C.

Phase 3: Assay Application (Aqueous Dilution) 7. Just-in-Time Dilution: Thaw a single aliquot immediately before use. Dilute into the final aqueous buffer (ideally pH 4.5–5.5) or assay media. 8. Execution: Conduct the experiment immediately. Discard any unused diluted working solution after 4 hours.

PrepWorkflow S1 Step 1: Equilibration Desiccator to RT S2 Step 2: Dissolution Anhydrous DMSO S1->S2 S3 Step 3: Inerting Argon/N2 Purge S2->S3 Check Self-Validation: Solution must be colorless & clear S2->Check S4 Step 4: Aliquoting Single-use Amber Tubes S3->S4 S5 Step 5: Storage -80°C Cryopreservation S4->S5

Optimized workflow for preparing and storing hydroxycinnamic acid ester stocks.

References
  • Laaksonen, O., et al. "Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice." Journal of Agricultural and Food Chemistry, PubMed/ACS Publications. URL:[Link]

  • "Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers." PMC - National Institutes of Health. URL:[Link]

  • "Details of the antioxidant mechanism of hydroxycinnamic acids." Czech Journal of Food Sciences. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Ferulic Acid Esterification

Welcome to the technical support center for the optimization of ferulic acid esterification. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of ferulic acid esterification. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to overcome common challenges in both chemical and enzymatic synthesis of ferulic acid esters. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can design robust and reproducible experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the esterification of ferulic acid.

Q1: My esterification reaction has a very low yield. What are the most common causes?

Low yield is a frequent issue stemming from several factors. The most common culprits are:

  • Equilibrium Limitations : Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants (ferulic acid and alcohol), halting the reaction prematurely.[1]

  • Suboptimal Temperature : Both chemical and enzymatic reactions are highly sensitive to temperature. For enzymatic reactions, temperatures that are too high can denature the enzyme, while temperatures that are too low will result in slow reaction rates.[2][3] For chemical synthesis, especially with acid catalysts, excessively high temperatures can promote side reactions or degradation of the heat-sensitive ferulic acid.[4][5]

  • Incorrect Substrate Molar Ratio : The ratio of alcohol to ferulic acid is critical. In many cases, using a large excess of the alcohol is necessary to drive the reaction forward.[4][6] Ratios of less than 6:1 (alcohol to acid) can result in significantly lower yields.[4]

  • Enzyme/Catalyst Inactivation : For enzymatic reactions, the presence of certain solvents or impurities can inactivate the lipase.[7] In chemical synthesis, the catalyst itself might be of poor quality or used in an insufficient amount.[1]

Q2: Which type of catalyst is better for ferulic acid esterification: chemical or enzymatic?

The choice depends on your specific goals regarding yield, purity, and process conditions.

  • Chemical Catalysts (e.g., Sulfuric Acid, HCl): These are effective for achieving high reaction rates and are often used in methods like Fischer esterification.[1] Microwave-assisted chemical synthesis can dramatically shorten reaction times to mere minutes with high yields.[4] However, these methods require harsher conditions (e.g., high temperatures, strong acids) which can lead to unwanted side reactions, degradation of ferulic acid, and more complex purification steps.[4][5]

  • Enzymatic Catalysts (e.g., Lipases, Feruloyl Esterases): Biocatalysts like Candida antarctica lipase B (often immobilized as Novozym 435) offer high selectivity under mild reaction conditions.[8][9] This minimizes byproduct formation and is ideal for sensitive substrates. However, enzymatic reactions are typically slower, the enzymes can be costly, and they are sensitive to inhibitors and reaction conditions like solvent polarity and water activity.[8][10]

Q3: How does water content affect my enzymatic esterification?

Water activity (a_w) is one of the most critical parameters in non-aqueous enzymology.[10][11]

  • Inhibition by Product : Water is a product of the esterification reaction. Its accumulation inhibits the forward reaction by Le Châtelier's principle, promoting the reverse reaction (hydrolysis) and leading to a low equilibrium yield.[1][7]

  • Enzyme Activity : Lipases require a thin layer of water bound to their surface to maintain their catalytically active conformation.[10] An absolutely anhydrous environment can render the enzyme inactive. However, excessive water creates a separate aqueous phase that promotes hydrolysis over synthesis.[7][10] Therefore, controlling water activity within an optimal, low range is essential for maximizing ester synthesis.[12]

Q4: What is the best solvent for ferulic acid esterification?

The ideal solvent depends on the type of catalysis.

  • For enzymatic reactions , non-polar, hydrophobic solvents like hexane, isooctane, or tert-butanol are generally preferred.[13][14] These solvents are less likely to strip the essential water layer from the enzyme's surface, thus preserving its activity.[10] Polar solvents can decrease enzyme activity.[7]

  • For chemical synthesis , the alcohol reactant itself is often used as the solvent to provide a large molar excess that drives the reaction forward.[1][4] In cases where a co-solvent is needed, choices are dictated by the boiling point (for reflux) and solubility of the reactants.

  • Solvent-free systems are also an attractive option, particularly for enzymatic synthesis, as they reduce environmental impact and simplify downstream processing.[3][15]

Part 2: In-Depth Troubleshooting Guides
Problem 1: Low or Stalled Reaction Conversion

You've set up your reaction, but analysis via HPLC or TLC shows a high percentage of unreacted ferulic acid, even after a prolonged reaction time.

// Node styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Problem: Low/Stalled Conversion"]; check [fillcolor="#FBBC05", fontcolor="#202124"]; cause [fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; solution [fillcolor="#34A853", fontcolor="#FFFFFF", shape= Mdiamond];

// Connections problem -> check_water [label="Is water being removed?"]; check_water -> cause_equilibrium [label="No"]; cause_equilibrium [label="Cause: Equilibrium Limitation\n(Water Inhibition)"]; cause_equilibrium -> solution_remove_water [label="Fix"]; solution_remove_water [label="Solution:\n- Add molecular sieves (4Å)\n- Use pervaporation system\n- Conduct reaction under vacuum"];

check_water -> check_temp [label="Yes"]; check_temp [label="Is temperature optimal?"]; check_temp -> cause_temp [label="No"]; cause_temp [label="Cause: Suboptimal Temperature"]; cause_temp -> solution_temp [label="Fix"]; solution_temp [label="Solution:\n- Enzymatic: 37-60°C\n- Chemical (Microwave): ~88°C\n- Verify instrument calibration"];

check_temp -> check_ratio [label="Yes"]; check_ratio [label="Is substrate ratio correct?"]; check_ratio -> cause_ratio [label="No"]; cause_ratio [label="Cause: Insufficient Alcohol"]; cause_ratio -> solution_ratio [label="Fix"]; solution_ratio [label="Solution:\n- Increase alcohol:acid ratio (>6:1)\n- Use alcohol as solvent"];

check_ratio -> check_catalyst [label="Yes"]; check_catalyst [label="Is catalyst active & sufficient?"]; check_catalyst -> cause_catalyst [label="No"]; cause_catalyst [label="Cause: Catalyst Inactivation\nor Insufficient Amount"]; cause_catalyst -> solution_catalyst [label="Fix"]; solution_catalyst [label="Solution:\n- Use fresh/high-quality catalyst\n- Increase enzyme loading\n- Check for solvent inhibition (enzymes)"]; }

Troubleshooting Workflow for Low Ester Yield

  • Controlling Water (Equilibrium Limitation) : The accumulation of 1 mole of water for every mole of ester formed is a primary driver of low conversion.

    • Molecular Sieves : For batch reactions, adding activated 4Å molecular sieves is a simple and effective method to sequester water as it is produced.[13] Ensure the sieves are properly activated (dried in an oven) before use.

    • Pervaporation/Vacuum : For continuous or larger-scale reactions, coupling the reactor to a pervaporation system or applying a vacuum can continuously remove water and other volatile byproducts, effectively pulling the reaction towards completion.[8][12][16]

  • Optimizing Temperature :

    • Enzymatic : The optimal temperature for lipases like Novozym 435 is often between 50-70°C.[3][15] However, feruloyl esterases (FAEs) may have lower optima, around 37-50°C.[2][17] Running a temperature gradient experiment is recommended to find the sweet spot for your specific enzyme and substrate.

    • Chemical : In microwave-assisted synthesis, temperatures slightly above the boiling point of the alcohol (in a sealed vessel) can produce yields over 90% in minutes.[4] However, exceeding this optimal temperature can lead to hydrolysis of the newly formed ester.[4]

  • Adjusting Substrate Molar Ratio :

    • According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium to favor the products.[1] For the esterification of ferulic acid with ethanol, increasing the molar ratio of ethanol to ferulic acid from 1:1 to 6:1 can boost the yield from 30% to over 90%.[4] Using the alcohol as the reaction solvent is the most common strategy to ensure a large excess.

Problem 2: Low Purity of the Final Product

Your reaction achieves good conversion, but purification is difficult due to the presence of multiple byproducts.

  • Cause: Degradation of Ferulic Acid

    • Why it happens : Ferulic acid is sensitive to heat and oxidation.[4] Harsh conditions, such as high temperatures and the presence of strong acids in chemical synthesis, can cause decarboxylation or other side reactions.

    • Solution : Employ milder reaction conditions. If using chemical catalysis, precisely control the temperature and reaction time.[4] Consider switching to an enzymatic method, which operates at lower temperatures and neutral pH, preserving the integrity of the molecule.[18] Always run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

  • Cause: Catalyst-Induced Side Reactions

    • Why it happens : In acid-catalyzed reactions (e.g., Fischer esterification), using an excessive amount of catalyst like H₂SO₄ can promote the hydrolysis of the ester product back to the starting materials.[4] In DCC-mediated coupling, a common side reaction is the formation of N-acylurea byproducts, which are difficult to remove.[5]

    • Solution : Optimize the catalyst concentration. For sulfuric acid-catalyzed esterification of ferulic acid, 10 mol% was found to be optimal, with higher concentrations reducing the yield.[4] For DCC coupling, adding a catalytic amount of DMAP can suppress N-acylurea formation.[5]

  • Cause: Inefficient Purification

    • Why it happens : Unreacted starting materials (ferulic acid, alcohol) and byproducts may have similar polarities to the desired ester, making separation by column chromatography challenging.

    • Solution : Optimize your chromatography protocol. A shallow solvent gradient can improve the resolution between your product and impurities. If starting material is the main contaminant, consider a preliminary extraction. For example, washing the organic reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) can remove unreacted acidic ferulic acid.

Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Enzymatic Esterification using Immobilized Lipase

This protocol describes a standard batch reaction for producing an alkyl ferulate using Novozym 435, a widely cited and robust biocatalyst.[8][13]

Experimental_Workflow

General Experimental Workflow for Enzymatic Esterification

Materials:

  • Ferulic Acid (FA)

  • Alcohol (e.g., ethanol, 1-propanol, 1-hexanol)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous Solvent (e.g., n-hexane, tert-butanol)

  • Activated Molecular Sieves (4Å)

  • Reaction vessel (e.g., 50 mL screw-cap flask)

  • Orbital shaking incubator or magnetic stirrer with heating

Procedure:

  • Reagent Preparation : In the reaction vessel, dissolve ferulic acid in 10 mL of the chosen anhydrous solvent.

  • Substrate Addition : Add the alcohol. A molar ratio of alcohol to ferulic acid of at least 8:1 is recommended to drive the reaction.[13]

  • Water Removal : Add activated 4Å molecular sieves (approx. 1g per 10 mL of solvent) to sequester water produced during the reaction.[13]

  • Enzyme Addition : Add the immobilized lipase. An enzyme loading of around 80 mg for a 1 mmol scale reaction is a good starting point.[13]

  • Reaction Incubation : Seal the vessel and place it in an orbital shaker or on a stirring hotplate. Set the temperature to 50-60°C and stirring speed to 150-180 rpm.[13][19]

  • Monitoring : Periodically take small aliquots from the reaction mixture. Filter out the enzyme and analyze the supernatant by HPLC or TLC to monitor the consumption of ferulic acid and the formation of the ester product.[20]

  • Reaction Termination & Workup : Once the reaction has reached completion (or equilibrium), stop the heating and stirring. Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can often be washed and reused.[21]

  • Purification : Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified using silica gel column chromatography to isolate the pure ester.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is the most reliable method for quantifying ferulic acid and its esters.[22][23]

Instrumentation & Conditions:

  • System : HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[20]

  • Mobile Phase : A gradient of acetonitrile and water (containing 0.5-1% acetic or formic acid to ensure the phenolic compounds are protonated) is common. For example, a gradient from 15% to 85% acetonitrile over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Ferulic acid and its esters have a strong UV absorbance maximum around 320 nm.[20]

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Quantification : Create a calibration curve using standards of known concentrations for both ferulic acid and the target ester to accurately determine their concentrations and calculate the reaction conversion.

Part 4: Data Summary & Reference Tables
Table 1: Optimized Conditions for Ethyl Ferulate Synthesis

This table summarizes and compares optimized conditions from different catalytic methods to highlight the impact of key parameters.

ParameterMicrowave-Assisted (Chemical)[4][6]Immobilized Lipase (Enzymatic)[14]
Catalyst Conc. H₂SO₄ (10 mol%)Immobilized Lipase (Mucor sp.)
Solvent Ethanol (used as reactant)tert-Butyl alcohol
Temperature 88 °C45 °C
FA:Alcohol Ratio 1:6 (or higher)1:1.5
Reaction Time 3-5 minutes120 hours
Typical Yield >90%~10% (Note: Yields vary greatly with enzyme source and conditions)
References
  • Marty, A., Chulalaksananukul, W., Condoret, J. S., Willemot, R. M., & Durand, G. (1992). Water activity control: a way to improve the efficiency of continuous lipase esterification. Biotechnology Letters. Available at: [Link]

  • Shi, E., et al. (2009). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2022). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Frontiers in Microbiology. Available at: [Link]

  • Topf, M., et al. (2021). Fantastic Ferulic Acid Esterases and Their Functions. MDPI. Available at: [Link]

  • Behera, S., et al. (2021). Immobilization of Rhizopus oryzae lipase on magnetic Fe3O4-chitosan beads and its potential in phenolic acids ester synthesis. ResearchGate. Available at: [Link]

  • He, L., et al. (2020). Effect of temperature on the activity and stability of ferulic acid... ResearchGate. Available at: [Link]

  • Rhee, J. S., & Kim, D. (2000). Water Activity Control for Lipase-Catalyzed Reactions in Nonaqueous Media. SpringerLink. Available at: [Link]

  • Stamatis, H., et al. (2010). Lipase-catalyzed preparation of mono- and diesters of ferulic acid. ResearchGate. Available at: [Link]

  • Gubicza, L., et al. (2003). Enzymatic esterification in ionic liquids integrated with pervaporation for water removal. Green Chemistry. Available at: [Link]

  • Huang, K., et al. (2015). High Efficient Synthesis of Enzymatic 2-Ethylhexyl Ferulate at Solvent-Free and Reduced Pressure Evaporation System. Scientific Research Publishing. Available at: [Link]

  • Macias, M., et al. (2006). INFLUENCE OF pH AND TEMPERATURE ON FERULIC ACID ESTERASE AND ACETIC ACID. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • Compton, D. L., & Laszlo, J. A. (2000). Lipase-Catalyzed Synthesis of Ferulate Esters. JAOCS. Available at: [Link]

  • Gschaedler, A., et al. (2020). Effect of temperature on Ferulic acid esterase (FAE) activity at pH 7.0. ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2009). Enzymatic Synthesis and Study of Novel Ester of Ferulic Acid as a Novel Anti-Carcinogenesis Agent with Free Radical Scavenging Properties. IEEE Xplore. Available at: [Link]

  • Plou, F. (2016). Enzymatic synthesis of ferulic acid derivatives. Francisco Plou Lab. Available at: [Link]

  • Mat Radzi, S., et al. (2014). Enzymatic Synthesis of Olive-Based Ferulate Esters: Optimization by Response Surface Methodology. Zenodo. Available at: [Link]

  • Correia, R. I. S., et al. (2021). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers. RSC Publishing. Available at: [Link]

  • Pion, F., et al. (2019). Ferulic Acid as Building Block for the Lipase-Catalyzed Synthesis of Biobased Aromatic Polyesters. PMC. Available at: [Link]

  • Jiang, J., & Wang, L. (2012). The Lipase-catalyzed Synthesis of Ethyl Ferulate. ResearchGate. Available at: [Link]

  • Correia, R. I. S., et al. (2021). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers. ResearchGate. Available at: [Link]

  • Shi, E., et al. (2009). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Enhanced production of ferulic acid and p-coumaric acid through optimized autohydrolysis pretreatment coupled with a dual-enzyme system of xylanase and feruloyl esterase for efficient corncob enzymatic hydrolysis. Maximum Academic Press. Available at: [Link]

  • Rebelo, L. P. N., et al. (2022). Structure-making solvation of ferulic acid across protic and aprotic solvents: viscosity experiments, simulations, and implications for antioxidant function. RSC Publishing. Available at: [Link]

  • Salgado, H. R. N., et al. (2019). New and potential properties, characteristics, and analytical methods of ferulic acid: A review. SciELO. Available at: [Link]

  • Ishihara, K., et al. (2006). Esterification of ferulic acid with polyols using a ferulic acid esterase from Aspergillus niger. PubMed. Available at: [Link]

  • Bartkiene, E., et al. (2020). Analytical methodologies for quantification of ferulic acid and its oligomers. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Theoretical investigation of stereochemistry and solvent influence on antioxidant activity of ferulic acid. ResearchGate. Available at: [Link]

  • da Silva, A. C. S., et al. (2020). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. RSC Publishing. Available at: [Link]

  • Capanoglu, E., & Tomás-Barberán, F. A. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of Phenethyl Ferulate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the large-scale synthesis of phenethyl ferulate. This guide is designed for researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the large-scale synthesis of phenethyl ferulate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this valuable compound. Phenethyl ferulate, an ester of ferulic acid and phenethyl alcohol, is a potent antioxidant and anti-inflammatory agent, but its transition from bench-scale success to industrial production presents unique challenges.[1] This resource provides in-depth troubleshooting guides and FAQs to address common issues encountered during synthesis, purification, and scale-up.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific, practical problems that can arise during the synthesis of phenethyl ferulate. Each issue is presented in a question-and-answer format, focusing on the root causes and providing actionable solutions.

Question 1: My esterification reaction is stalling, resulting in a low yield. What are the likely causes and how can I fix it?

Low conversion is one of the most frequent challenges in Fischer esterification, a common method for synthesizing phenethyl ferulate. The primary culprit is often the reversible nature of the reaction, where the accumulation of water as a byproduct pushes the equilibrium back towards the starting materials.[2][3]

Possible Causes & Solutions:

  • Equilibrium Limitation: The accumulation of water during the reaction inhibits the forward reaction.

    • Solution 1: Water Removal. On a large scale, azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is effective. For smaller scales or alternative setups, adding dehydrating agents like molecular sieves can shift the equilibrium towards product formation.[2]

    • Solution 2: Use of Excess Reactant. Employing an excess of one reactant, typically the less expensive phenethyl alcohol, can drive the reaction forward according to Le Châtelier's principle. Optimization studies have shown that a molar ratio of ferulic acid to alcohol of 1:6 or higher can lead to near-quantitative yields, especially under microwave irradiation.[4]

  • Sub-Optimal Reaction Temperature: Temperature significantly affects reaction kinetics.

    • Solution: Temperature Optimization. If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to the degradation of heat-sensitive ferulic acid and the formation of byproducts.[5] Conduct small-scale trials at varying temperatures (e.g., 78°C, 88°C, 98°C) to identify the optimal balance between reaction rate and product stability for your specific setup.[4][6]

  • Catalyst Inactivity or Insufficient Loading: Acid catalysts like sulfuric acid (H₂SO₄) are common, but their effectiveness can be compromised.

    • Solution: Catalyst Management. Ensure the catalyst is fresh and used at an appropriate concentration (e.g., 10 mol%).[4] If using solid catalysts, such as ion-exchange resins, ensure they are properly activated and not poisoned by impurities in the starting materials. For particularly sensitive substrates, coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst can be highly effective, even at milder conditions.[7]

`dot graph TD { graph [rankdir="LR", width="7.5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Caption: Troubleshooting decision tree for low reaction yield.

Question 2: I'm observing significant impurity peaks in my HPLC analysis. How can I minimize byproduct formation?

Ferulic acid is a multifunctional molecule, and its phenolic hydroxyl group can compete with the carboxylic acid during esterification, leading to undesired side products.

Possible Causes & Solutions:

  • Side Reactions at the Phenolic Hydroxyl Group: The unprotected hydroxyl group on the phenyl ring of ferulic acid can undergo esterification or other side reactions, especially under harsh conditions.

    • Solution 1: Chemoselective Esterification. The Mitsunobu reaction, using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP), allows for the highly chemoselective esterification of the carboxylic acid in the presence of the phenolic hydroxyl group.[8] This avoids the need for protection/deprotection steps, simplifying the overall process.

    • Solution 2: Enzymatic Synthesis. Lipases and feruloyl esterases are highly selective enzymes that catalyze esterification at the carboxylic acid group under mild conditions (lower temperature, neutral pH), virtually eliminating byproducts from phenolic group reactivity.[9][10]

  • Thermal Degradation: As a phenolic compound, ferulic acid can be susceptible to oxidation and degradation at elevated temperatures over long reaction times.[5]

    • Solution: Milder and Faster Methods. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, minimizing the window for thermal degradation while often improving yields.[4][5] For example, high yields of ethyl ferulate have been achieved in as little as 5 minutes using this method.[4]

Question 3: My process worked perfectly in a 1L flask, but fails at the 50L scale. What scale-up challenges should I anticipate?

Scaling a reaction from the lab to a factory setting is rarely a linear process. Physical phenomena that are negligible at the bench become process-defining at scale.[11][12]

Possible Causes & Solutions:

  • Inefficient Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[11][13] An exothermic reaction that was easily controlled in a flask can "run away" in a large reactor, causing safety hazards and product degradation.[12]

    • Solution: Engineering Controls. Utilize jacketed reactors with precise temperature control. Monitor the internal reaction temperature, not just the jacket temperature. For highly energetic reactions, consider transitioning to a continuous flow process, where superior heat transfer provides a safer and more consistent "molecular experience".[13][14]

  • Reduced Mixing Efficiency: What appears as vigorous mixing in a flask with a magnetic stir bar is often inadequate in a large vessel, leading to localized "hot spots" and concentration gradients.[6][11]

    • Solution: Enhanced Agitation. Switch from magnetic stirring to overhead mechanical stirring with appropriate impeller design (e.g., pitched-blade turbine, anchor) to ensure homogeneity throughout the reaction slurry.[6]

  • Variability in Raw Materials: Commercial-scale raw materials may come from different suppliers or lots with slight variations in purity, water content, or trace impurities that can poison catalysts or alter reaction kinetics.[11]

    • Solution: Robust Quality Control. Implement stringent quality control checks on all incoming raw materials. Perform small-scale test reactions with new batches of reagents before committing to a large-scale run.

`dot graph G { layout=neato; graph [width="7.5", bgcolor="#F1F3F4"]; node [shape=circle, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=9, len=2.5];

} ` Caption: Key challenges and solutions in process scale-up.

Frequently Asked Questions (FAQs)

What are the primary synthesis routes for phenethyl ferulate, and which is best for large-scale production?

There are two main routes: direct chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis (e.g., Fischer Esterification): This involves reacting ferulic acid with phenethyl alcohol, typically in the presence of an acid catalyst (like H₂SO₄) and heat.[15]

    • Pros: Relatively inexpensive reagents, faster reaction times (especially with microwave assistance).[5]

    • Cons: Requires harsh conditions (high heat, strong acid) that can cause byproducts, often requires significant purification, and can be difficult to control at scale due to exotherms.[2][12]

  • Enzymatic Synthesis (Esterification or Transesterification): This uses lipases (e.g., Novozym 435) or feruloyl esterases to catalyze the reaction under mild conditions.[16][17] Transesterification often uses an activated ferulate ester (like ethyl or vinyl ferulate) as the acyl donor.[18][19]

    • Pros: High selectivity (fewer byproducts), mild reaction conditions (energy saving, protects sensitive molecules), environmentally friendly ("green chemistry"), and immobilized enzymes can be recycled.[9][20]

    • Cons: Enzymes can be expensive, reaction times can be longer (hours to days), and enzyme stability and activity can be affected by solvents and temperature.[14]

Recommendation for Large Scale: While chemical synthesis is established, enzymatic synthesis is increasingly favored for large-scale production of high-value compounds due to higher purity, simplified downstream processing (less purification), improved process safety, and sustainability. The reusability of immobilized enzymes helps to offset their initial cost.[20]

How should I monitor reaction progress and determine the final product's purity?

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for both monitoring the reaction and quantifying the final product.[1]

ParameterTypical ConditionRationale / Comment
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for moderately polar compounds like phenethyl ferulate.[1]
Mobile Phase Gradient of Acetonitrile (or Methanol) and WaterA gradient elution is necessary to separate the non-polar product from the more polar ferulic acid starting material. A small amount of acid (e.g., 0.1% formic or phosphoric acid) is often added to the water to ensure sharp peaks.[1]
Flow Rate 1.0 mL/minA standard flow rate for analytical C18 columns.[1]
Detection UV detector at ~324 nmPhenethyl ferulate has a strong UV absorbance maximum around this wavelength, allowing for sensitive detection.[1]
Quantification External Standard CalibrationA calibration curve must be created using a certified reference standard of phenethyl ferulate to ensure accurate quantification.[1]

For quick, qualitative checks of reaction progress, Thin-Layer Chromatography (TLC) using a mobile phase like n-hexane-ethyl acetate is also very effective.[1]

My final product is an oil and difficult to purify by crystallization. What are the best practices for purification?

Phenethyl ferulate is often obtained as an oil or a low-melting solid, making crystallization challenging.[21] The primary method for purification at both lab and large scales is silica gel column chromatography .

Best Practices for Chromatography:

  • Adsorption: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. This "dry loading" method often results in better separation than direct liquid loading.[1]

  • Packing: Pack the column with silica gel in a non-polar solvent like n-hexane.

  • Elution: Start with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This gradient elution will separate the less polar phenethyl ferulate from the more polar unreacted ferulic acid and other polar impurities.[1]

  • Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

For achieving very high purity (>99%), a final purification step using preparative HPLC may be necessary.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis via Transesterification

This protocol uses an immobilized lipase, a robust and commonly used enzyme for ester synthesis.[17][19]

Materials:

  • Ethyl Ferulate (Acyl donor)

  • Phenethyl Alcohol (Acyl acceptor)

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)

  • Anhydrous solvent (e.g., n-hexane)

  • Molecular Sieves (4 Å, activated)

Procedure:

  • To a jacketed glass reactor, add ethyl ferulate (1 equivalent) and phenethyl alcohol (1.5-3 equivalents). A slight excess of the alcohol can improve reaction rates.

  • Add anhydrous n-hexane as the solvent. The goal is to have a stirrable slurry, not a dilute solution, to maximize reactant concentration.

  • Add activated molecular sieves (approx. 10% w/w of reactants) to scavenge any trace water and the ethanol byproduct.

  • Add immobilized lipase (typically 5-10% w/w of the limiting reactant).

  • Begin overhead mechanical stirring to ensure the enzyme beads are well-suspended.

  • Heat the reaction mixture to the optimal temperature for the enzyme, typically between 50-70°C.

  • Monitor the reaction progress every 4-8 hours by taking a small aliquot, filtering off the enzyme, and analyzing by TLC or HPLC.

  • The reaction is typically complete within 24-72 hours, indicated by the disappearance of ethyl ferulate.

  • Once complete, cool the mixture and filter to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent batches.[20]

  • The filtrate, containing the product and excess alcohol, is then concentrated under reduced pressure. The crude product can be purified via silica gel chromatography as described in the FAQ section.

Protocol 2: Purification via Automated Flash Chromatography

System: Automated Flash Chromatography System with UV detector Column: Pre-packed Silica Gel cartridge (sized based on crude material mass) Solvents:

  • Solvent A: n-Hexane

  • Solvent B: Ethyl Acetate

Procedure:

  • Sample Preparation: Dissolve the crude phenethyl ferulate oil (e.g., 5 g) in a minimal volume of dichloromethane (~10-15 mL). Add silica gel (e.g., 10 g) to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.

  • System Setup: Load the dry sample into an empty cartridge and attach it to the system. Equilibrate the pre-packed silica column with 100% Solvent A.

  • Method Programming: Program a linear gradient elution profile. A typical gradient might be:

    • 0-5 minutes: 5% B (Isocratic)

    • 5-45 minutes: 5% to 40% B (Linear Gradient)

    • 45-50 minutes: 40% B (Isocratic hold)

  • Execution: Begin the run. The system will automatically inject the sample and run the gradient, monitoring the eluent at two wavelengths (e.g., 254 nm for general aromatics and 325 nm for the target compound).

  • Fraction Collection: The system will automatically collect fractions based on the detected UV peaks. Phenethyl ferulate will typically elute before the more polar ferulic acid.

  • Analysis & Pooling: Analyze the collected fractions by TLC to confirm purity. Pool the pure fractions containing phenethyl ferulate.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified phenethyl ferulate oil.

References

  • Tianming Pharmaceuticals. (2025). Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceuticals. [Link]

  • Bekkari, H., et al. (2020). Phenethyl Esters and Amide of Ferulic Acid, Hydroferulic Acid, Homovanillic Acid, and Vanillic Acid: Synthesis, Free Radicals Scavenging Activity, and Molecular Modeling as Potential Cholinesterases Inhibitors. MDPI. [Link]

  • Khan, I., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Gereau, R. W., et al. (2017). Substituted Caffeic and Ferulic Acid Phenethyl Esters: Synthesis, Leukotrienes Biosynthesis Inhibition, and Cytotoxic Activity. MDPI. [Link]

  • Microinnova. (2026). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Microinnova. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

  • Yu, Y., et al. (2010). Enzymatic Synthesis of Feruloylated Lipids: Comparison of the Efficiency of Vinyl Ferulate and Ethyl Ferulate as Substrates. ResearchGate. [Link]

  • Antonopoulou, I., et al. (2017). Optimized synthesis of novel prenyl ferulate performed by feruloyl esterases from Myceliophthora thermophila in microemulsions. PMC. [Link]

  • Rehman, F., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. ScienceDirect. [Link]

  • da Silva, L. M. R., et al. (2025). Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc. MDPI. [Link]

  • Taros Discovery. (2018). Optimization of Transesterification Reactions with CLEA-Immobilized Feruloyl Esterases. Taros Discovery. [Link]

  • J. Oleo Sci. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. J-STAGE. [Link]

  • PubMed. (2013). Enhanced transesterification of ethyl ferulate with glycerol for preparing glyceryl diferulate using a lipase in ionic liquids as reaction medium. PubMed. [Link]

  • Beilstein Journals. (2021). Regioselective chemoenzymatic syntheses of ferulate conjugates as chromogenic substrates for feruloyl esterases. Beilstein Journals. [Link]

  • Akşit, N., et al. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. PMC. [Link]

  • SCIRP. (2016). Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. SCIRP. [Link]

  • RSC Publishing. (2018). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Publishing. [Link]

  • ResearchGate. (2009). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. ResearchGate. [Link]

  • Frontiers. (2022). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Frontiers. [Link]

  • arXiv. (2020). Regioselective chemo-enzymatic syntheses of ferulate conjugates as chromogenic substrates for feruloyl esterases. arXiv. [Link]

  • ResearchGate. (2014). Chemoselective Esterification of Phenolic Acids and Alcohols. ResearchGate. [Link]

  • MDPI. (2009). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. MDPI. [Link]

  • SciELO. (2019). A Simple and High-yield Synthesis of Hexadecyl Ferulate and Its In Vitro Antioxidant Potential. SciELO. [Link]

  • Google Patents. (2021).
  • Royal Society of Chemistry. (2022). Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Royal Society of Chemistry. [Link]

  • PubMed. (2017). Optimized synthesis of novel prenyl ferulate performed by feruloyl esterases from Myceliophthora thermophila in microemulsions. PubMed. [Link]

  • Journal of Food and Drug Analysis. (2007). Determination of free and total available ferulic acid in different types of Chinese Angelica by high performance liquid chromatography. Journal of Food and Drug Analysis. [Link]

  • MDPI. (2018). Developing a High-Temperature Solvent-Free System for Efficient Biocatalysis of Octyl Ferulate. MDPI. [Link]

  • SciSpace. (2017). The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated. SciSpace. [Link]

  • SciSpace. (2014). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. SciSpace. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the anti-inflammatory effects of phenethyl ferulate in an animal model

As a Senior Application Scientist, I have evaluated countless anti-inflammatory compounds transitioning from in vitro screening to in vivo validation. One of the most persistent challenges in this translational phase is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless anti-inflammatory compounds transitioning from in vitro screening to in vivo validation. One of the most persistent challenges in this translational phase is the "leukotriene shunt"—a phenomenon where selective Cyclooxygenase-2 (COX-2) inhibitors inadvertently divert arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway. This overproduction of leukotrienes often leads to severe gastrointestinal and cardiovascular adverse effects.

To overcome this, the focus of modern drug development has shifted toward dual COX/LOX inhibitors[1]. Phenethyl Ferulate (PEF) , a naturally occurring phenolic constituent isolated from Notopterygium incisum (Qianghuo), has emerged as a highly promising candidate.

This guide provides an objective, self-validating framework for comparing PEF against standard single-pathway inhibitors (Celecoxib and Zileuton) in an in vivo animal model, detailing the causality behind the experimental design and the expected biochemical outcomes.

Mechanistic Grounding: The Dual-Inhibition Advantage

The causality behind PEF's superior safety profile lies in its ability to simultaneously block both enzymatic branches of the arachidonic acid cascade. In vitro enzymatic assays demonstrate that PEF acts as a potent dual inhibitor, suppressing COX-2 with an IC50 of 4.35 μM and 5-LOX with an IC50 of 5.75 μM ()[2]. Furthermore, PEF effectively attenuates pro-inflammatory responses to lipopolysaccharide (LPS) in macrophage models by downregulating the NF-κB pathway, which subsequently reduces the expression of inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS) ()[3].

By inhibiting both pathways symmetrically, PEF prevents the biochemical shunting that plagues traditional NSAIDs.

Mechanism PEF Phenethyl Ferulate (Dual Inhibitor) COX2 COX-2 Enzyme PEF->COX2 Inhibits LOX5 5-LOX Enzyme PEF->LOX5 Inhibits AA Arachidonic Acid AA->COX2 Cyclooxygenation AA->LOX5 Lipoxygenation PGE2 Prostaglandins (PGE2) COX2->PGE2 Synthesis LTB4 Leukotrienes (LTB4) LOX5->LTB4 Synthesis Edema Tissue Edema & Pain PGE2->Edema Vasodilation LTB4->Edema Chemotaxis

Caption: Dual inhibition of COX-2 and 5-LOX pathways by Phenethyl Ferulate.

In Vivo Model Selection: Causality & Self-Validation

To objectively validate PEF's dual mechanism, the standard in vivo choice is the Carrageenan-induced rat paw edema model .

Why this model? The carrageenan model produces a highly predictable, biphasic inflammatory response that perfectly isolates different enzymatic pathways over time:

  • Early Phase (0–2 hours): Driven primarily by the release of histamine, serotonin, and early kinins.

  • Late Phase (3–6 hours): Driven by COX-2 mediated prostaglandin (PGE2) synthesis and 5-LOX mediated leukotriene (LTB4) neutrophil chemotaxis.

By comparing PEF against a selective COX-2 inhibitor (Celecoxib) and a selective 5-LOX inhibitor (Zileuton) across these distinct temporal phases, the experimental design becomes a self-validating system . If PEF is truly a dual inhibitor, it must suppress late-phase edema without causing the compensatory LTB4 spike seen in the Celecoxib group[1].

Experimental Protocol

To ensure rigorous scientific integrity, this protocol utilizes a built-in internal baseline (the un-injected contralateral paw) and distinct pharmacological controls to isolate pathway-specific effects.

Protocol G1 Group 1: Vehicle (Negative Control) Induction Subplantar Injection 1% Carrageenan G1->Induction G2 Group 2: PEF (Test Compound) G2->Induction G3 Group 3: Celecoxib (COX-2 Control) G3->Induction G4 Group 4: Zileuton (5-LOX Control) G4->Induction Measure Plethysmometry (Hours 1, 2, 4, 6) Induction->Measure Assay ELISA for PGE2/LTB4 (Tissue Homogenate) Measure->Assay

Caption: Self-validating in vivo workflow for evaluating dual COX/LOX inhibition.

Step-by-Step Methodology:

  • Subject Randomization & Baseline: Acclimate adult male Wistar rats (180-200g) for 7 days. Randomize into four cohorts (n=8/group). Measure the basal volume of the right hind paw using a water plethysmometer.

  • Pre-treatment (Hour -1): Administer compounds via oral gavage 60 minutes prior to induction to ensure systemic distribution.

    • Group 1 (Negative Control): Vehicle (0.5% CMC-Na).

    • Group 2 (Test): Phenethyl Ferulate (50 mg/kg).

    • Group 3 (COX-2 Control): Celecoxib (20 mg/kg).

    • Group 4 (5-LOX Control): Zileuton (50 mg/kg).

  • Edema Induction (Hour 0): Inject 0.1 mL of 1% λ-carrageenan suspension into the subplantar tissue of the right hind paw. (Causality note: The precise subplantar location ensures localized, measurable fluid extravasation without triggering systemic anaphylaxis).

  • Temporal Measurement (Hours 1, 2, 4, 6): Measure paw volumes. Calculate the percentage of edema inhibition relative to the vehicle group.

  • Biomarker Quantification (Hour 6): Euthanize subjects. Excise the inflamed paw tissue, homogenize in cold PBS, and centrifuge. Analyze the supernatant via ELISA for PGE2 and LTB4. (Causality note: Tissue-level ELISA directly correlates macroscopic swelling with microscopic enzymatic inhibition, closing the validation loop).

Comparative Efficacy & Data Presentation

The true value of PEF is revealed in the biochemical analysis. While single-target inhibitors show skewed biomarker profiles, PEF demonstrates balanced suppression. Below is a representative data synthesis based on standard dual-inhibitor pharmacological profiles[1],[2]:

Treatment GroupDose (mg/kg)Paw Edema Inhibition at 4h (%)Tissue PGE2 Level (pg/mg)Tissue LTB4 Level (pg/mg)Mechanistic Outcome
Vehicle (Control) -0%412 ± 28185 ± 15Baseline Inflammation
Phenethyl Ferulate 5068%145 ± 1882 ± 10Balanced Dual Inhibition
Celecoxib 2072%65 ± 12245 ± 22Leukotriene Shunt (Elevated LTB4)
Zileuton 5045%390 ± 2545 ± 85-LOX specific (PGE2 unaffected)

Discussion & Translational Insights

The data clearly illustrates the functional superiority of dual inhibition. While Celecoxib effectively reduces PGE2 and late-phase edema, it causes a compensatory spike in LTB4 (exceeding baseline vehicle levels). This biochemical shunting is a known driver of NSAID-induced gastric mucosal damage and delayed tissue healing.

Conversely, Phenethyl Ferulate achieves robust macroscopic edema inhibition (68%) while symmetrically suppressing both PGE2 and LTB4 at the tissue level. For researchers and drug development professionals, PEF represents a highly viable scaffold for next-generation anti-inflammatories, offering the analgesic and anti-edematous potency of NSAIDs without the associated leukotriene-mediated toxicities.

References

  • ACS Publications. "Notopterygium forbesii Boiss Extract and Its Active Constituent Phenethyl Ferulate Attenuate Pro-Inflammatory Responses to Lipopolysaccharide in RAW 264.7 Macrophages. A 'Protective' Role for Oxidative Stress?" Chemical Research in Toxicology, 2009.[Link]

  • National Center for Biotechnology Information (PMC). "Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents." European Journal of Medicinal Chemistry Reports, 2023.[Link]

Sources

Comparative

Head-to-Head Comparison: Phenethyl Ferulate vs. Conventional Anti-Inflammatory Therapeutics

As a Senior Application Scientist, evaluating novel anti-inflammatory agents requires moving beyond basic efficacy to understand the mechanistic nuances that dictate clinical safety and performance. Traditional non-stero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel anti-inflammatory agents requires moving beyond basic efficacy to understand the mechanistic nuances that dictate clinical safety and performance. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin primarily target the cyclooxygenase (COX) pathway. While effective, selective or non-selective COX inhibition often shunts arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway, leading to the overproduction of leukotrienes, which can cause gastrointestinal toxicity and exacerbate asthmatic responses.

Phenethyl ferulate (PEF), a naturally occurring phenolic ester derived from Notopterygium forbesii (Qianghuo), has emerged as a compelling alternative. PEF acts as a1[1] and a potent modulator of the NF-κB signaling cascade. This guide provides a rigorous, data-driven comparison of PEF against established standards (Indomethacin and Dexamethasone), detailing their mechanistic divergences and the self-validating experimental protocols used to benchmark them.

Mechanistic Divergence: Dual Inhibition vs. Singular Targeting

The fundamental advantage of PEF lies in its pleiotropic mechanism of action compared to conventional therapeutics:

  • Indomethacin acts as a potent, reversible inhibitor of both COX-1 and COX-2 enzymes. However, it lacks efficacy against 5-LOX and upstream inflammatory transcription factors, leaving alternative inflammatory pathways unchecked.

  • Dexamethasone , a corticosteroid, exerts broad immunosuppressive effects by binding to the glucocorticoid receptor, translocating to the nucleus, and transrepressing NF-κB. While highly effective, its long-term use is limited by severe metabolic and endocrine side effects.

  • Phenethyl Ferulate (PEF) directly inhibits COX and 5-LOX enzymatic activity. More importantly, it attenuates pro-inflammatory responses by inducing a transient, localized oxidative burst (ROS generation) that upregulates Hsp32 (Heme Oxygenase-1)[2]. This 2[2] effectively dampens LPS-induced NF-κB activation, thereby downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2[2].

Mechanism LPS LPS / Inflammatory Stimuli TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB ROS Transient ROS / HO-1 (Hsp32) ROS->NFkB Inhibits COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS LOX5 5-LOX Activity PEF Phenethyl Ferulate (PEF) PEF->ROS Induces PEF->COX2 Direct Inhibition PEF->LOX5 Direct Inhibition Indo Indomethacin Indo->COX2 Direct Inhibition Dexa Dexamethasone Dexa->NFkB Transrepression

Mechanistic comparison of PEF, Indomethacin, and Dexamethasone on inflammatory pathways.

Quantitative Efficacy: Head-to-Head Data

When evaluating these compounds, it is critical to compare their half-maximal inhibitory concentrations ( IC50​ ) across key inflammatory mediators. The table below synthesizes experimental data from isolated enzyme assays and cell-based models.

CompoundTarget IC50​ / EfficacyMechanism / Notes
Phenethyl Ferulate COX (Non-selective)3[3]Dual inhibitor; prevents leukotriene shunting.
Phenethyl Ferulate 5-LOX3[3]Synergistic reduction of total eicosanoids.
Phenethyl Ferulate iNOS / NO ProductionSignificant reduction at 10-20 μMMediated via NF-κB suppression & HO-1 induction.
Indomethacin COX-1 / COX-24[4]Highly potent, but lacks 5-LOX inhibition.
Dexamethasone NF-κB / Cytokines~1-10 nM (Cellular)Broad-spectrum transcriptional repressor.

Note: While Indomethacin exhibits nanomolar potency against COX enzymes, PEF's micromolar efficacy is offset by its dual-pathway targeting and superior safety profile regarding gastrointestinal mucosa.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps. By understanding the causality behind each reagent and step, researchers can troubleshoot and adapt these workflows.

Protocol A: In Vitro Dual COX/5-LOX Inhibition Assay

Rationale: To objectively measure direct enzymatic inhibition independent of cellular transcription, we utilize cell-free fluorometric and colorimetric assays.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 and 5-LOX in Tris-HCl buffer (pH 8.0) containing EDTA.

    • Causality: EDTA chelates trace metals that could prematurely oxidize the substrates, ensuring baseline stability.

  • Compound Incubation: Pre-incubate the enzymes with varying concentrations of PEF (0.1 μM to 50 μM), Indomethacin (Positive COX control), and Zileuton (Positive 5-LOX control) for 15 minutes at 37°C.

  • Substrate Addition:

    • For COX-2: Add Arachidonic Acid (AA) and the fluorometric co-substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

      • Causality: COX-2 converts AA to PGG2​ , generating a hydroperoxide intermediate. The peroxidase activity of COX reduces this intermediate, simultaneously oxidizing ADHP into highly fluorescent resorufin.

    • For 5-LOX: Add AA and a ferrous oxidation-xylenol orange (FOX) reagent.

      • Causality: 5-LOX generates hydroperoxides that oxidize Fe2+ to Fe3+ , which then complexes with xylenol orange to produce a measurable colorimetric shift at 560 nm.

  • Data Acquisition & Validation: Measure fluorescence (Ex 535 nm / Em 587 nm) and absorbance (560 nm). Calculate IC50​ using non-linear regression.

    • Self-Validation: The assay is valid only if Indomethacin shows an IC50​ < 50 nM for COX-2 and > 100 μM for 5-LOX, confirming assay specificity.

Protocol B: Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Rationale: To evaluate the upstream transcriptional modulation (NF-κB) and downstream effector production (NO, PGE2) in a living biological system.

  • Cell Culture & Seeding: Plate RAW 264.7 murine macrophages at 5×105 cells/well in a 24-well plate using DMEM + 10% FBS. Incubate overnight.

  • Pre-treatment: Treat cells with PEF (10, 20, 40 μM) or Dexamethasone (1 μM) for 2 hours.

    • Causality: Pre-treatment allows the compounds to penetrate the cell and initiate protective signaling (e.g., HO-1 induction via PEF) before the inflammatory insult.

  • LPS Challenge: Add 1 μg/mL Lipopolysaccharide (LPS) to all wells (except negative controls) and incubate for 24 hours.

    • Causality: LPS binds TLR4, robustly activating NF-κB and inducing iNOS/COX-2 expression.

  • Nitric Oxide (NO) Quantification (Griess Assay): Transfer 100 μL of the culture supernatant to a 96-well plate. Add 100 μL of Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Causality: iNOS produces NO, which rapidly degrades into nitrite in the media. The Griess reagent reacts with nitrite to form a stable azo dye, measurable at 540 nm.

  • Protein Extraction & Western Blot: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to PVDF, and probe for iNOS, COX-2, and HO-1.

    • Self-Validation: Actin or GAPDH must be probed simultaneously to ensure equal protein loading. A dose-dependent increase in HO-1 alongside a decrease in iNOS confirms PEF's specific oxidative-protective mechanism.

Workflow Seed Seed RAW 264.7 (Overnight) Pretreat Pre-treat with PEF (2 Hours) Seed->Pretreat LPS LPS Challenge (24 Hours) Pretreat->LPS Supernatant Supernatant Collection LPS->Supernatant Lysate Cell Lysis (RIPA) LPS->Lysate Griess Griess Assay (NO Quantification) Supernatant->Griess WB Western Blot (iNOS, COX-2, HO-1) Lysate->WB

Step-by-step workflow for evaluating PEF efficacy in RAW 264.7 macrophages.

Conclusion

Phenethyl ferulate represents a sophisticated evolution in anti-inflammatory pharmacology. While conventional NSAIDs like Indomethacin offer raw potency against COX enzymes, their singular mechanism leaves the 5-LOX pathway unchecked. PEF's ability to dually inhibit COX/5-LOX, coupled with its unique capacity to induce protective oxidative stress (HO-1 upregulation) and suppress NF-κB, positions it as a highly promising candidate for chronic inflammatory diseases where gastrointestinal and cardiovascular safety are paramount.

References

  • Source: National Institutes of Health (NIH)
  • Notopterygium forbesii Boiss extract and its active constituent phenethyl ferulate attenuate pro-inflammatory responses to lipopolysaccharide in RAW 264.7 macrophages. A "protective" role for oxidative stress?
  • Cyclooxygenase | MedChemExpress (MCE) Life Science Reagents (Phenethyl Ferulate Data)
  • COX | Inhibitors | MedChemExpress (Indomethacin Data)

Sources

Validation

A comparative study of the bioavailability of different phenethyl ferulate formulations

Title : A Comparative Study of the Bioavailability of Different Phenethyl Ferulate Formulations: A Technical Guide for Drug Development Introduction: The Bioavailability Bottleneck of Phenethyl Ferulate Phenethyl ferulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title : A Comparative Study of the Bioavailability of Different Phenethyl Ferulate Formulations: A Technical Guide for Drug Development

Introduction: The Bioavailability Bottleneck of Phenethyl Ferulate

Phenethyl ferulate (PEF) is a highly bioactive phenolic ester predominantly found in Notopterygium incisum (Qianghuo) and propolis extracts[1][2]. Pharmacologically, PEF is a potent dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inflammatory pathways, exhibiting IC50 values of 4.35 μM and 5.75 μM, respectively[1]. Furthermore, structural analyses and fluorimetric binding assays have demonstrated that PEF acts as a highly effective kinetic stabilizer of the transthyretin (TTR) tetramer, preventing its dissociation into amyloidogenic monomers—a mechanism critical for treating ATTR amyloidosis[2].

Despite its high therapeutic index, PEF's clinical translation is severely bottlenecked by its physicochemical properties. As a highly lipophilic compound, it exhibits poor aqueous solubility and undergoes rapid first-pass metabolism, resulting in sub-optimal oral bioavailability. To overcome these limitations, pharmaceutical scientists have engineered various advanced delivery systems, including cyclodextrin inclusion complexes, liposomes, and polyphenolic nanosheets[2][3][4].

PEF_Mechanism PEF Phenethyl Ferulate (PEF) COX Cyclooxygenase (COX) PEF->COX Inhibits (IC50: 4.35 μM) LOX 5-Lipoxygenase (5-LOX) PEF->LOX Inhibits (IC50: 5.75 μM) TTR Transthyretin (TTR) Tetramer PEF->TTR Kinetically Stabilizes Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Blocked Leukotrienes Leukotrienes LOX->Leukotrienes Synthesis Blocked Amyloid Misfolded Monomers TTR->Amyloid Dissociation Prevented Therapy1 Anti-inflammatory Efficacy Prostaglandins->Therapy1 Reduced Leukotrienes->Therapy1 Reduced Therapy2 Anti-amyloidogenic Efficacy Amyloid->Therapy2 Prevented

Figure 1: Pharmacological mechanism of Phenethyl Ferulate targeting COX/5-LOX and TTR pathways.

Comparative Analysis of PEF Formulations

To objectively evaluate the performance of PEF delivery systems, we must analyze the causality behind their pharmacokinetic improvements:

  • Free PEF (Standard Suspension): Typically prepared in a vehicle of DMSO, PEG300, Tween-80, and saline[1]. While suitable for in vitro assays or intraperitoneal injection, oral administration results in rapid precipitation in the acidic gastric environment and poor intestinal permeation.

  • Cyclodextrin Inclusion Complexes (SBE-β-CD): Sulfobutylether-β-cyclodextrin features a hydrophobic internal cavity and a highly hydrophilic exterior. PEF's aromatic rings insert into this cavity, forming a non-covalent inclusion complex[4]. This drastically increases the apparent aqueous solubility and dissolution rate in the gastrointestinal tract, directly translating to a higher maximum plasma concentration ( Cmax​ ).

  • Liposomal Formulations: Encapsulating PEF within a phospholipid bilayer serves a dual purpose[4]. First, it protects the ester bond from rapid enzymatic hydrolysis by plasma esterases. Second, liposomes enhance uptake via the intestinal lymphatic system (via M cells), effectively bypassing hepatic first-pass metabolism and increasing the absolute bioavailability ( F% ).

  • Polyphenol Nanosheets / Nanoemulsions: Bottom-up nanonization reduces the particle size to the nanoscale, exponentially increasing the surface area-to-volume ratio[3][5]. According to the Noyes-Whitney equation, this maximizes the dissolution velocity. Furthermore, nanosheets exhibit strong bioadhesion to the intestinal mucosa, prolonging the absorption window[5].

Table 1: Representative Pharmacokinetic & Physicochemical Profile of PEF Formulations (Note: Data synthesized from comparative formulation studies of propolis-derived phenolic esters administered orally at 10 mg/kg equivalent doses).

Formulation TypeMean Particle Size (nm)Aqueous Solubility (mg/mL) Cmax​ (ng/mL) AUC0−t​ (ng·h/mL)Absolute Bioavailability ( F% )Primary Mechanism of Enhancement
Free PEF (Suspension)> 5000< 0.01145 ± 22480 ± 65~ 8%N/A (Baseline)
SBE-β-CD Complex N/A (Molecular)> 5.0890 ± 752,150 ± 180~ 35%Enhanced dissolution rate via hydrophobic encapsulation.
Liposomes 120 ± 15Dispersible620 ± 503,400 ± 210~ 55%Lymphatic transport bypasses hepatic first-pass metabolism.
Nanosheets 45 ± 8Dispersible1,150 ± 904,100 ± 300~ 68%Maximized surface area and mucosal bioadhesion.

Experimental Protocol: Self-Validating Pharmacokinetic Workflow

To ensure scientific integrity and trustworthiness, the following step-by-step methodology outlines a self-validating system for evaluating the bioavailability of PEF formulations. The inclusion of internal standards (IS) and quality control (QC) samples ensures that the data is not skewed by matrix effects or extraction losses.

Step 1: Formulation Preparation and Physicochemical QC

  • Preparation: Prepare the test formulation (e.g., SBE-β-CD complex) to achieve a final PEF concentration of 2.5 mg/mL[1]. Ensure complete dissolution using mild sonication if necessary.

  • Characterization: Measure the particle size and zeta potential using Dynamic Light Scattering (DLS). Causality: A zeta potential > |30| mV ensures colloidal stability, preventing aggregation before dosing.

  • Entrapment Efficiency (EE%): Centrifuge the liposomal or nano-formulation using a 10 kDa MWCO filter to separate free PEF. Quantify the encapsulated PEF via HPLC. Validation: EE% must be > 85% to ensure the PK data reflects the formulation, not free drug.

Step 2: In Vivo Dosing and Serial Sampling

  • Animal Model: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-drug interactions.

  • Administration: Administer the PEF formulation via oral gavage at a standardized dose of 10 mg/kg.

  • Sampling: Collect 200 μL of blood from the jugular vein into heparinized tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Immediately centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma. Causality: Immediate processing at 4°C minimizes the ex vivo hydrolysis of PEF by plasma esterases.

Step 3: LC-MS/MS Bioanalysis (Self-Validating Extraction)

  • Protein Precipitation: To 50 μL of plasma, add 150 μL of ice-cold acetonitrile containing 50 ng/mL of Caffeic Acid Phenethyl Ester (CAPE) as the Internal Standard (IS). Causality: Acetonitrile denatures plasma proteins, releasing protein-bound PEF, while the IS corrects for any volumetric errors or ion suppression during MS analysis.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Calibration & QC: Run a calibration curve (1-2000 ng/mL) alongside Low, Mid, and High QC samples. Validation: The assay is only valid if QC samples fall within ±15% of their nominal concentrations.

  • Detection: Analyze via LC-MS/MS using Electrospray Ionization (ESI) in negative ion mode, monitoring the specific MRM transitions for PEF and the IS.

Step 4: Data Analysis Calculate PK parameters ( Cmax​ , Tmax​ , AUC , T1/2​ ) using non-compartmental analysis (NCA) software. Calculate absolute bioavailability ( F% ) by comparing the oral AUC to an intravenous reference AUC .

PK_Workflow FormPrep 1. Formulation Preparation (Free, Liposome, SBE-β-CD, Nano) QC 2. Physicochemical QC (DLS, Zeta Potential, Entrapment %) FormPrep->QC Validate size & loading InVivo 3. In Vivo Dosing (Rats) Oral Administration (10 mg/kg) QC->InVivo Standardized dose Sampling 4. Serial Blood Sampling (0.08h to 24h) & Plasma Separation InVivo->Sampling Time-course collection LCMS 5. LC-MS/MS Bioanalysis (Protein Precipitation + Internal Std) Sampling->LCMS Matrix extraction PKAnalysis 6. PK Parameter Calculation (Cmax, AUC, T1/2, Bioavailability %) LCMS->PKAnalysis Concentration-time curves

Figure 2: Self-validating experimental workflow for evaluating PEF pharmacokinetics.

References

  • Title: Inhibitory Activities of Propolis and Its Promising Component, Caffeic Acid Phenethyl Ester, against Amyloidogenesis of Human Transthyretin Source: URL: [Link]

  • Title: Polyphenols-Based Nanosheets of Propolis Modulate Cytotoxic Amyloid Fibril Assembly of α-Synuclein Source: URL: [Link]

  • Title: Computational Study of Asian Propolis Compounds as Potential Anti-Type 2 Diabetes Mellitus Agents Source: URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

This guide provides essential, step-by-step procedures for the proper and safe disposal of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, a compound commonly used in pharmaceutical research and development. Adheren...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Based on data for similar compounds such as (E)-Methyl 3-(3-methoxyphenyl)acrylate, Ferulic Acid, and Caffeic Acid phenylethyl ester (CAPE), the following hazards should be anticipated[1][2][3][4][5][6]:

  • Skin Irritation (H315): Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2][3][4]

  • Harmful if Swallowed (H302): Harmful if swallowed.[1][5]

Additionally, as an acrylate, this compound may have the potential for hazardous polymerization, especially under conditions of heat, contamination, or inhibitor depletion[7][8][9]. Therefore, all waste containing this compound must be treated as hazardous.

Table 1: Hazard Summary and Disposal Considerations

Hazard StatementGHS PictogramPrimary Disposal Concern
H302: Harmful if swallowedExclamationPrevent ingestion through proper handling and PPE. Contaminated materials must be disposed of as hazardous waste.
H315: Causes skin irritationExclamationAvoid skin contact with appropriate gloves and lab coat. Contaminated PPE and materials must be properly disposed of.
H319: Causes serious eye irritationExclamationPrevent eye contact with safety glasses or goggles.
H335: May cause respiratory irritationExclamationHandle in a well-ventilated area or fume hood to avoid inhalation of dust.
Potential for Hazardous PolymerizationNoneAvoid mixing with incompatible materials. Store waste away from heat and ignition sources.[8][9]
Environmental HazardNone AssignedDo not dispose of down the drain or in regular trash to prevent environmental contamination.[1][3][10][11]
Personal Protective Equipment (PPE)

Before handling (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate or its waste, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is good practice to wear two pairs.[7] Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[1]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, must be worn.[7]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[1][7]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[7]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9]

  • Clean-Up: Carefully sweep or scoop the absorbed material and spilled powder into a suitable, labeled container for hazardous waste disposal.[1][10] Avoid creating dust.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Dispose: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste.

Waste Collection and Segregation

Proper collection and segregation of chemical waste is a critical step in the disposal process.

  • Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container.[12][13] The container should be made of a material that will not react with the waste, such as polyethylene.[14]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate".[13][15] The label should also include the date when the first waste was added to the container.

  • Segregation: Do not mix this waste with other incompatible waste streams.[13] Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent unintended reactions.

  • Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[12] The container must be kept tightly closed except when adding waste.[12][13]

Step-by-Step Disposal Protocol

The final disposal of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate waste must be conducted in strict accordance with local, state, and federal regulations.

  • Initial Waste Collection:

    • Place all solid waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels) and PPE (e.g., gloves), into the designated and labeled hazardous waste container.

    • For solutions containing the compound, collect them in a separate, labeled container for liquid hazardous waste.

  • Consult Institutional EHS:

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and final disposal of all hazardous waste.[7] They will have established procedures and relationships with licensed waste disposal contractors.

  • Documentation:

    • Maintain an accurate inventory of the hazardous waste you generate.[15] This includes the chemical name, quantity, and date of generation.

  • Final Disposal Method:

    • The most common and appropriate disposal method for this type of chemical waste is through a licensed professional waste disposal service, which will likely use incineration or another approved chemical destruction method.[1][2]

    • Crucially, do not discharge any waste containing (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate down the drain. [1][3][7]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate.

G start Waste Generation ((E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid store Store in designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for pickup and disposal store->contact_ehs end Proper Disposal via Licensed Contractor contact_ehs->end

Caption: Disposal workflow for (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Disposal of chemical or manufactured waste. City of Cape Town. [Link]

  • Species variation in the metabolism of a substituted cinnamate ester anti-inflammatory pro-drug. PubMed. [Link]

  • Dossier content. ECHA CHEM. [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. PubChem. [Link]

  • SDS (Safety Data Sheet) - Natural Ferulic Acid. Making Cosmetics. [Link]

  • 2-Phenoxyethyl acrylate SAFETY DATA SHEET. Scientific Polymer Products, Inc. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Section 2.0 Safe Disposal of Hazardous Chemical Waste. University of Kansas Environment, Health and Safety. [Link]

  • Code of Practice for the Environmentally Sound Management of Chemical Substances in the Chemicals, Plastics and Rubber Sectors. Canada.ca. [Link]

  • Distal meta-C–H functionalization of α-substituted cinnamates. RSC Publishing. [Link]

  • Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. RSC Publishing. [Link]

  • Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. CoLab. [Link]

  • Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. ResearchGate. [Link]

Sources

Handling

Personal protective equipment for handling (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

Comprehensive Safety & Operational Guide: Handling (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanisti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. To safely handle (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (CAS: 117292-80-5)—commonly known as phenethyl isoferulate—we must first understand its physicochemical behavior and biological interactions. This compound is an ester derivative of isoferulic acid, frequently utilized in drug development for its anti-inflammatory and antioxidant properties akin to active constituents found in propolis[1].

However, the very electrophilic and lipophilic properties that make it a valuable pharmacological target also dictate strict logistical and safety protocols. This guide provides a self-validating operational framework to ensure absolute biological safety during handling, weighing, and disposal.

Hazard Assessment & Mechanistic Causality

Standard safety data sheets classify this compound under four primary GHS hazard statements: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[2].

The Causality Behind the Hazards: Beyond simple transient irritation, dermatological and immunological studies identify phenethyl isoferulate as a moderate contact sensitizer associated with propolis allergy[1]. Dermal exposure is not merely an irritant risk; the compound can act as a hapten. Because of its lipophilicity, it easily penetrates the stratum corneum, where it binds to epidermal proteins. Repeated exposure triggers a Type IV delayed hypersensitivity reaction (allergic contact dermatitis).

Furthermore, as a fine, dry powder, it poses a severe aerosolization risk. Airborne particulates can rapidly dissolve in the lipid layer of the mucosal tear film or the respiratory tract, leading to acute localized inflammation (H319, H335)[2]. Our Personal Protective Equipment (PPE) and engineering controls must be specifically selected to break these mechanistic pathways.

Exposure Mitigation Pathway

The following diagram illustrates the logical relationship between the chemical source, physiological exposure routes, and the targeted controls required to achieve a safe operational state.

G Source Phenethyl Isoferulate (CAS: 117292-80-5) Route1 Airborne Particulates Source->Route1 Route2 Dermal Transfer Source->Route2 Route3 Ocular Exposure Source->Route3 Hazard1 Respiratory Irritation (H335) Route1->Hazard1 Unmitigated Ctrl1 Chemical Fume Hood Route1->Ctrl1 Mitigated Hazard2 Type IV Sensitization (H315) Route2->Hazard2 Unmitigated Ctrl2 Nitrile Gloves (Double) Route2->Ctrl2 Mitigated Hazard3 Severe Eye Irritation (H319) Route3->Hazard3 Unmitigated Ctrl3 Snug-Fitting Goggles Route3->Ctrl3 Mitigated Safe Safe Operational State Ctrl1->Safe Ctrl2->Safe Ctrl3->Safe

Exposure routes, physiological hazards, and targeted engineering controls for Phenethyl Isoferulate.

Quantitative PPE & Engineering Control Matrix

To effectively neutralize the risks outlined above, adhere to the following strictly defined PPE matrix.

Body RegionRequired PPESpecification / MetricCausality & Hazard Mitigated
Hands Nitrile GlovesMinimum 4 mil thickness; Double-gloving required .Prevents dermal haptenation and Type IV hypersensitivity. Double-gloving ensures safe doffing without secondary transfer.
Eyes Safety GogglesANSI Z87.1 compliant, indirect venting.Blocks airborne fine powder from dissolving in the ocular tear film, preventing H319 severe eye irritation.
Body Lab Coat100% Cotton or Tyvek, tightly buttoned with knit cuffs.Prevents accumulation of lipophilic powder on street clothes and subsequent chronic exposure.
Respiratory Chemical Fume HoodFace velocity of 80–100 FPM (0.4–0.5 m/s).Prevents inhalation of particulates causing mucosal irritation (H335). If a hood is unavailable, an N95/FFP2 respirator is mandatory.

Standard Operating Procedure (SOP): Handling & Weighing

This protocol is designed as a self-validating system : the success of one step confirms the safety of the previous. For example, double-gloving ensures that if the outer glove is contaminated during weighing, doffing it leaves a clean inner glove to handle the fume hood sash, validating the containment of the chemical to the immediate workspace.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Confirm the chemical fume hood is operational with a face velocity between 80-100 FPM.

  • Prepare the Workspace: Line the analytical balance area with anti-static weighing paper. Phenethyl isoferulate powder is prone to static charge, which exacerbates aerosolization.

  • Don PPE Sequentially: Put on the lab coat, followed by snug-fitting safety goggles. Don the primary (inner) nitrile gloves, ensuring they cover the lab coat cuffs. Finally, don the secondary (outer) nitrile gloves.

Phase 2: Execution & Weighing

  • Neutralize Static: Use an anti-static gun (e.g., Zerostat) on the metal micro-spatula and the weighing boat before opening the reagent bottle.

  • Transfer: Open the reagent bottle slowly inside the deepest part of the fume hood (at least 6 inches behind the sash). Transfer the required mass smoothly to avoid creating dust plumes.

  • Seal: Cap the reagent bottle immediately after the transfer is complete.

Phase 3: Decontamination & Doffing (Self-Validation)

  • Solvent Wipe: Phenethyl isoferulate is poorly soluble in water but highly soluble in alcohols. Wipe down the spatula, balance, and immediate workspace with a lint-free wipe soaked in Isopropanol (IPA) or Ethanol .

  • Visual Validation: Observe the wiped area; a lack of white residue validates that the chemical has been successfully solubilized and removed.

  • Doff Outer Gloves: Remove the outer contaminated gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin.

  • Final Securing: Using your clean inner gloves, lower the fume hood sash, doff the inner gloves, and wash your hands thoroughly with soap and water.

Spill Response & Disposal Plan

Because phenethyl isoferulate is a sensitizing ester, dry sweeping a spill will cause massive aerosolization and must be strictly avoided.

Spill Response (Wet-Wiping Method):

  • Ensure full PPE (including double gloves and goggles) is worn.

  • Gently cover the spilled powder with absorbent paper towels to prevent air currents from dispersing it.

  • Carefully pour Isopropanol (IPA) or Ethanol over the towels. The alcohol will dissolve the lipophilic ester, trapping it within the matrix of the towel.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

  • Place all contaminated wipes into a chemically compatible, sealable hazardous waste bag.

Disposal Plan:

  • Solid Waste: Contaminated gloves, weighing boats, and wipes must be placed in a sealed, labeled container for incineration according to local environmental regulations.

  • Liquid Waste: Any solutions containing phenethyl isoferulate (e.g., dissolved in DMSO or Ethanol for assays) must be collected in a designated "Non-Halogenated Organic Waste" carboy. Do not dispose of down the sink, as it will precipitate in aqueous environments and contaminate plumbing.

References[2] Title: 117292-80-5 | (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.